3-Fluoro-5-iodobenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5FINO |
|---|---|
Molecular Weight |
265.02 g/mol |
IUPAC Name |
3-fluoro-5-iodobenzamide |
InChI |
InChI=1S/C7H5FINO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) |
InChI Key |
LJNNJNXDDJFLAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)I)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: 3-Fluoro-5-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-5-iodobenzamide, a halogenated aromatic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, safety and handling, and outlines a putative synthesis protocol based on established chemical transformations.
Core Compound Information
CAS Number: 1261553-85-8[1]
Molecular Formula: C H FINO[1]
Molecular Weight: 265.02 g/mol [1]
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1261553-85-8 | [1] |
| Molecular Formula | C H FINO | [1] |
| Molecular Weight | 265.02 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the safety information for structurally related compounds, such as other halogenated benzamides, the following precautions should be taken:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Note: This information is advisory and should be supplemented with a compound-specific risk assessment before handling.
Putative Synthesis Protocol
A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be devised based on established organic chemistry principles, starting from 3-fluoro-5-iodobenzoic acid.
Experimental Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Methodology
Step 1: Synthesis of 3-Fluoro-5-iodobenzoyl chloride
-
To a solution of 3-fluoro-5-iodobenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-fluoro-5-iodobenzoyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
The crude 3-fluoro-5-iodobenzoyl chloride is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran or dioxane).
-
This solution is then added dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (a significant excess, e.g., 5-10 equivalents).
-
The reaction mixture is stirred vigorously at 0 °C for 1-2 hours and then allowed to warm to room temperature, with continued stirring for an additional 12-24 hours.
-
The progress of the amidation reaction should be monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.
Biological Activity and Applications
Currently, there is no publicly available information regarding the biological activity, mechanism of action, or specific applications of this compound in drug development or other research areas. Its structural motifs, including the fluoro and iodo substitutions on a benzamide scaffold, suggest potential as an intermediate in the synthesis of more complex molecules with potential biological activities. Halogenated aromatic compounds are known to be valuable in the design of therapeutic agents due to their ability to modulate pharmacokinetic and pharmacodynamic properties.
Further research is required to elucidate the potential biological targets and therapeutic applications of this compound.
Conclusion
This compound is a chemical entity with a defined structure and CAS number. While detailed experimental data on its physicochemical properties and biological activity are currently lacking in the public domain, this guide provides a foundation for researchers by outlining its core information, safety considerations, and a plausible synthetic route. The information presented herein should serve as a starting point for further investigation into the properties and potential applications of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-iodobenzamide is a halogenated aromatic amide of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides an overview of the known properties of this compound and details the experimental protocols for determining its key physicochemical parameters.
Core Physicochemical Properties
While specific experimental data for this compound is not extensively available in the public domain, its basic molecular properties have been established. The following table summarizes the available data and lists the critical parameters that require experimental determination.
| Property | Value | Source |
| Molecular Formula | C₇H₅FINO | [1] |
| Molecular Weight | 265.02 g/mol | [1] |
| Melting Point | To be determined | |
| Boiling Point | To be determined | |
| pKa | To be determined | |
| LogP (Partition Coefficient) | To be determined | |
| Aqueous Solubility | To be determined |
Experimental Protocols for Physicochemical Characterization
To empower researchers to fill the data gaps for this compound, this section provides detailed methodologies for key experiments.
Workflow for Physicochemical Profiling
The following diagram illustrates a standard workflow for the physicochemical characterization of a novel compound such as this compound.
Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of a new chemical entity.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[2] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.
Methodology: Capillary Melting Point Apparatus [3][4][5]
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 1-2 mm.[4] The tube is tapped gently to ensure the sample is compact at the sealed end.[3][5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a DigiMelt or Mel-Temp.[3]
-
Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20°C per minute) is used to quickly determine an approximate melting range.[3]
-
Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is heated to a temperature approximately 15-20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute to allow for precise observation.[3][5]
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[2]
Solubility Determination
Solubility is a critical factor influencing a drug's bioavailability. The following protocol describes a common method for determining the aqueous and organic solubility of a compound.
Methodology: Shake-Flask Method [6][7]
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.[8]
-
Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sample Analysis: A sample of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Solubility Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration [9][10]
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent if necessary) to create a solution of known concentration (e.g., 1 mM).[9] The ionic strength of the solution is kept constant using an electrolyte like KCl.[9]
-
Titration Setup: The solution is placed in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.[9] The system is purged with nitrogen to remove dissolved CO₂.[9]
-
Titration: A standardized titrant (e.g., 0.1 M NaOH or 0.1 M HCl) is added in small, precise increments.[9] The pH of the solution is recorded after each addition, allowing the system to equilibrate.[9]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the curve.[10] Alternatively, the pKa is equal to the pH at the half-equivalence point, where half of the compound has been neutralized.[11][12]
LogP (Octanol-Water Partition Coefficient) Determination
LogP is the measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.[13]
Methodology: Shake-Flask Method [14][15]
-
Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH, typically 7.4, for LogD determination) are mixed and allowed to mutually saturate for at least 24 hours.[14][16]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel or vial and shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two layers.[14]
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.
-
Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical method like HPLC-UV.[14][15]
-
LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[13]
-
P = [Concentration]octanol / [Concentration]aqueous
-
LogP = log10(P)
-
References
- 1. This compound | CAS#:1261553-85-8 | Chemsrc [chemsrc.com]
- 2. pennwest.edu [pennwest.edu]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. quora.com [quora.com]
- 13. acdlabs.com [acdlabs.com]
- 14. enamine.net [enamine.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. agilent.com [agilent.com]
3-Fluoro-5-iodobenzamide: A Technical Guide to its Molecular Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
October 24, 2025
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3-Fluoro-5-iodobenzamide. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and computational studies of analogous substituted benzamides to predict its structural characteristics. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related halogenated benzamides.
Predicted Molecular Structure and Physicochemical Properties
This compound (CAS Number: 1261553-85-8) is a disubstituted aromatic compound with the molecular formula C₇H₅FINO. Its structure consists of a central benzene ring substituted with a fluorine atom at the 3-position, an iodine atom at the 5-position, and a carboxamide group at the 1-position.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 265.02 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Melting Point | Expected to be in the range of 150-200 °C, based on related structures |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. |
| LogP | Estimated to be between 2.0 and 3.0 |
Conformational Analysis
The conformation of benzamides is primarily defined by the dihedral angle (τ) between the plane of the phenyl ring and the plane of the amide group. For primary benzamides, a near-planar conformation is generally favored to maximize π-conjugation between the aromatic ring and the carbonyl group. However, steric and electronic effects of substituents can influence this preference.
Computational studies and experimental data from related substituted benzamides suggest that the amide group of this compound is likely to be slightly twisted out of the plane of the benzene ring. The presence of the meta-substituents is not expected to cause a large deviation from planarity, unlike ortho-substituents which can force significant torsion due to steric hindrance. The rotational barrier of the C-N bond is expected to be substantial due to its partial double bond character.
Table 2: Predicted Structural Parameters for this compound
| Parameter | Predicted Value/Range | Notes |
| C(ring)-C(carbonyl) Bond Length | 1.48 - 1.52 Å | Typical single bond length with some double bond character. |
| C=O Bond Length | 1.22 - 1.25 Å | Standard carbonyl double bond length. |
| C-N Bond Length | 1.32 - 1.36 Å | Shorter than a typical C-N single bond, indicating partial double bond character. |
| C-F Bond Length | 1.34 - 1.37 Å | Typical for an aryl fluoride. |
| C-I Bond Length | 2.08 - 2.12 Å | Typical for an aryl iodide. |
| Phenyl-Amide Dihedral Angle (τ) | 15° - 35° | A slight twist from planarity is expected to be the lowest energy conformation. |
In the solid state, it is anticipated that molecules of this compound will form hydrogen-bonded dimers or chains via the amide group's N-H and C=O functionalities. Furthermore, the presence of the iodine atom may lead to halogen bonding (I•••O or I•••N interactions), which could play a significant role in the crystal packing.
Experimental Protocols
Proposed Synthesis of this compound
A common method for the preparation of primary benzamides is the controlled hydrolysis of the corresponding benzonitrile. 3-Fluoro-5-iodobenzonitrile (CAS 723294-75-5) would be the logical starting material.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: To a solution of 3-fluoro-5-iodobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or tert-butanol, add an aqueous solution of sodium hydroxide (e.g., 2 M, 1.5 eq).
-
Reagent Addition: Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 3.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite. Acidify the mixture with dilute HCl to a pH of ~2-3, which should precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Characterization Methods
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons will appear as multiplets or doublets of doublets in the range of 7.0-8.5 ppm. - Amide protons (NH₂) will appear as two broad singlets between 7.5 and 9.0 ppm, which are exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl carbon signal around 165-170 ppm. - Aromatic carbons will show distinct signals, with the carbons attached to fluorine and iodine showing characteristic coupling (C-F) and chemical shifts. |
| ¹⁹F NMR | - A single resonance for the fluorine atom, likely a triplet or doublet of doublets due to coupling with neighboring aromatic protons. |
| FT-IR | - N-H stretching vibrations (asymmetric and symmetric) around 3400-3100 cm⁻¹. - C=O (Amide I) stretching vibration around 1650-1680 cm⁻¹. - N-H bending (Amide II) vibration around 1620-1650 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
Workflow and Logic Diagrams
The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound, which is a logical progression for the preparation and analysis of a novel compound.
Caption: Proposed workflow for the synthesis and structural analysis of this compound.
Biological Activity and Drug Development Potential
To date, there is no specific published research detailing the biological activities of this compound. However, the benzamide scaffold is a common feature in many biologically active compounds. Substituted benzamides are known to exhibit a wide range of pharmacological effects, including antipsychotic, antiemetic, and antidepressant properties, often through interaction with dopamine receptors.[1] The presence of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and receptor binding affinity.
Given the lack of data, the biological profile of this compound remains an open area for investigation. Future research could explore its activity in various assays, particularly those related to central nervous system targets or as an intermediate in the synthesis of more complex molecules.
Disclaimer: The information presented in this technical guide, particularly regarding the experimental protocols and quantitative data, is predictive and based on analogies to related compounds. It should be used as a guideline for further research and not as a substitute for direct experimental validation.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Fluoro-5-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-5-iodobenzamide. Due to the limited availability of direct experimental spectra for this specific compound, this guide utilizes spectral data from the closely related analogue, 3-Fluoro-5-iodobenzoic acid, in conjunction with established NMR principles to provide a comprehensive and educated spectral prediction. This information is invaluable for the structural elucidation and characterization of this and similar molecules in research and drug development.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of the known spectrum of 3-Fluoro-5-iodobenzoic acid and typical values for benzamide derivatives.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 7.9 - 8.1 | t | J(H-F) ≈ 2.0 |
| H-4 | ~ 7.7 - 7.9 | ddd | J(H-H) ≈ 8.0, J(H-F) ≈ 8.0, J(H-H) ≈ 2.0 |
| H-6 | ~ 7.5 - 7.7 | ddd | J(H-F) ≈ 10.0, J(H-H) ≈ 8.0, J(H-H) ≈ 2.0 |
| -CONH₂ (amide) | ~ 7.5 and 8.0 (broad singlets) | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (amide carbonyl) | ~ 165 - 168 |
| C-F | ~ 160 - 163 (d, ¹J(C-F) ≈ 240-250 Hz) |
| C-I | ~ 90 - 95 |
| C-CONH₂ | ~ 135 - 138 |
| C-2 | ~ 125 - 128 (d, J(C-F) ≈ 3-5 Hz) |
| C-4 | ~ 130 - 133 (d, J(C-F) ≈ 8-10 Hz) |
| C-6 | ~ 115 - 118 (d, J(C-F) ≈ 20-25 Hz) |
Experimental Protocol for NMR Spectroscopy
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key analyte resonances.
-
Ensure the solution is homogeneous. Gentle vortexing or sonication may be used if necessary.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.
-
The probe must be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The sample is inserted into the magnet, and the magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-5 seconds is used to allow for full relaxation of the protons between scans, which is important for accurate integration.
-
Number of Scans (NS): Usually 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended, especially to ensure the observation of quaternary carbons which have longer relaxation times.
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
For ¹H NMR, the signals are integrated to determine the relative number of protons corresponding to each peak.
Logical Workflow of NMR Analysis
The following diagram illustrates the logical workflow from the molecular structure to the interpretation of its NMR spectra.
Caption: Workflow of NMR-based structural analysis.
The Versatile Building Block: A Technical Guide to 3-Fluoro-5-iodobenzamide in Synthetic Chemistry
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications and synthetic utility of 3-Fluoro-5-iodobenzamide. This whitepaper details the physical and chemical properties, synthetic routes, and its pivotal role as a versatile building block in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry.
Core Properties of this compound
This compound is a halogenated aromatic compound featuring a benzamide core substituted with both fluorine and iodine atoms. This unique substitution pattern imparts distinct reactivity, allowing for selective functionalization at different positions of the aromatic ring. The presence of the iodine atom makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, while the fluoro group can influence the electronic properties and metabolic stability of derivative compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1261553-85-8 |
| Molecular Formula | C₇H₅FINO |
| Molecular Weight | 265.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and methanol. |
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes, starting from either the corresponding carboxylic acid or nitrile.
From 3-Fluoro-5-iodobenzoic Acid
A common and efficient method for the synthesis of primary amides from carboxylic acids involves the activation of the carboxylic acid, followed by reaction with an ammonia source. A typical procedure involves the use of a chlorinating agent like thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with ammonia.
Experimental Protocol: Amide Formation from 3-Fluoro-5-iodobenzoic Acid
-
To a solution of 3-Fluoro-5-iodobenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Reflux the reaction mixture for 2-4 hours, monitoring the completion of the reaction by TLC or LC-MS.
-
Once the formation of the acyl chloride is complete, cool the reaction mixture to 0 °C.
-
Slowly bubble ammonia gas through the solution or add a solution of aqueous ammonia, maintaining the temperature at 0 °C.
-
Stir the reaction for an additional 1-2 hours at room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
From 3-Fluoro-5-iodobenzonitrile
Alternatively, this compound can be prepared by the partial hydrolysis of 3-Fluoro-5-iodobenzonitrile. This method requires careful control of reaction conditions to avoid over-hydrolysis to the carboxylic acid.
Experimental Protocol: Hydrolysis of 3-Fluoro-5-iodobenzonitrile
-
Dissolve 3-Fluoro-5-iodobenzonitrile (1 equivalent) in a suitable solvent mixture, such as ethanol and water.
-
Add a basic catalyst, for instance, an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The use of hydrogen peroxide in a basic medium can also facilitate this conversion under milder conditions.
-
Heat the reaction mixture at a controlled temperature (e.g., 40-60 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the resulting solid by recrystallization or silica gel chromatography.
Utility as a Synthetic Building Block
The presence of an iodo substituent makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility is crucial for the synthesis of diverse libraries of compounds for drug discovery.
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to generate biaryl benzamide derivatives.
Experimental Protocol: Suzuki Coupling
-
In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography to yield the desired biaryl benzamide.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is instrumental in synthesizing alkynyl-substituted benzamides from this compound.
Experimental Protocol: Sonogashira Coupling
-
To a mixture of this compound (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equivalents), and a copper(I) co-catalyst like CuI (0.06 equivalents) in a suitable solvent such as THF or DMF, add a base (e.g., triethylamine, 3 equivalents).
-
Degas the mixture with an inert gas.
-
Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the catalyst and salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This compound can be coupled with a wide range of primary or secondary amines and amides to produce N-aryl or N-heteroaryl benzamide derivatives.
Experimental Protocol: Buchwald-Hartwig Amination
-
Combine this compound (1 equivalent), the desired amine or amide (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a base such as cesium carbonate (1.5 equivalents) in a Schlenk tube.
-
Add an anhydrous, degassed solvent like dioxane or toluene.
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C for 12-24 hours.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Applications in Drug Discovery
The 3-fluorobenzamide moiety is a recognized pharmacophore in several classes of therapeutic agents. Its derivatives have shown promise as inhibitors of various enzymes, including Poly (ADP-ribose) polymerase (PARP) and protein kinases, which are critical targets in cancer therapy.
PARP Inhibitors
PARP enzymes are crucial for DNA repair. In certain cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP can lead to cancer cell death. The benzamide group is a key structural feature of many PARP inhibitors, mimicking the nicotinamide moiety of the NAD+ substrate.
Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate many cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 3-fluorobenzamide scaffold has been incorporated into molecules designed to inhibit specific kinases, such as Bcr-Abl, which is implicated in chronic myeloid leukemia.[1]
Spectroscopic Data
The structural characterization of this compound and its derivatives relies on standard spectroscopic techniques.
Table 2: Expected Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The amide protons (CONH₂) will typically appear as two broad singlets. |
| ¹³C NMR | Aromatic carbons will be observed in the range of δ 110-150 ppm. The carbonyl carbon of the amide will appear further downfield (δ 165-175 ppm). |
| IR Spectroscopy | Characteristic peaks for the N-H stretching of the primary amide will be present around 3100-3500 cm⁻¹ (two bands). A strong C=O stretching vibration (Amide I band) will be observed around 1650-1680 cm⁻¹. The C-F and C-I stretching vibrations will appear in the fingerprint region.[1][2][3] |
| Mass Spectrometry | The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight. The presence of iodine will result in a characteristic isotopic pattern. Fragmentation patterns will likely show the loss of the amide group and halogen atoms.[4] |
Conclusion
This compound is a highly valuable and versatile building block in modern synthetic organic and medicinal chemistry. Its dual halogenation allows for selective and diverse functionalization through a range of reliable and high-yielding cross-coupling reactions. The resulting derivatives, particularly those incorporating the 3-fluorobenzamide pharmacophore, have significant potential in the development of novel therapeutics targeting key enzymes in disease pathways. This guide provides a foundational understanding of the synthesis, reactivity, and application of this important synthetic intermediate.
References
safety and handling guidelines for 3-Fluoro-5-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and potential biological significance of 3-Fluoro-5-iodobenzamide. The information is compiled for use in research and development settings, with a focus on presenting clear, actionable data and methodologies.
Safety and Handling
Hazard Identification and Classification
Based on available data for analogous compounds, this compound should be handled as a substance with the potential for the following hazards:
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3) [1][2]
-
Acute Toxicity, Oral (Category 4 - Harmful if swallowed) [2]
GHS Hazard Summary Table
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1][2] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to the following precautionary measures is mandatory to ensure the safety of laboratory personnel.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that safety showers and eyewash stations are readily accessible.[1]
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Lab coats or other protective apparel are necessary to prevent skin contact.
-
Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.
First Aid Measures
In the event of exposure, the following first-aid procedures should be followed immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
After Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
After Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
Experimental Protocols
While specific experimental protocols for this compound are not extensively published, a general synthetic methodology can be derived from patent literature describing the synthesis of similar halogenated aromatic compounds.
General Synthesis of Halogenated Benzamides
A plausible synthetic route to this compound may involve the amidation of a corresponding benzoic acid or acyl chloride. The following is a generalized protocol based on common organic synthesis techniques.
Materials:
-
3-Fluoro-5-iodobenzoic acid
-
Thionyl chloride or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane) or ammonium chloride and a non-nucleophilic base (e.g., triethylamine)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Activation of the Carboxylic Acid: The 3-fluoro-5-iodobenzoic acid is dissolved in an anhydrous solvent such as DCM or THF under an inert atmosphere. A slight excess of thionyl chloride or oxalyl chloride is added dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred until the conversion to the acyl chloride is complete (monitored by TLC or IR spectroscopy).
-
Amidation: The resulting acyl chloride solution is then slowly added to a cooled (0°C) solution of ammonia or a mixture of ammonium chloride and a base.
-
Quenching and Extraction: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield the final this compound.
Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not widely reported. However, the benzamide functional group is a well-established pharmacophore in a class of drugs known as PARP inhibitors.[3] Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[3][4]
PARP Inhibition and the DNA Damage Response
PARP enzymes, particularly PARP1, play a critical role in the repair of single-strand DNA breaks (SSBs).[3][4] When an SSB occurs, PARP1 binds to the damaged site and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins.[3]
PARP inhibitors act by competing with the NAD+ binding site of the PARP enzyme, preventing the synthesis of PAR and trapping PARP on the DNA.[3] This inhibition of SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. In cells with a deficient homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to cell death through a process known as synthetic lethality.[5]
Signaling Pathway Diagram
The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of action of PARP inhibitors.
Caption: PARP Signaling Pathway and Inhibition.
Experimental Workflow for Assessing PARP Inhibition
To determine if this compound acts as a PARP inhibitor, a series of in vitro experiments can be conducted.
References
- 1. biosynth.com [biosynth.com]
- 2. 2-Hydroxy-3-iodobenzamide | C7H6INO2 | CID 23161581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
step-by-step synthesis protocol for 3-Fluoro-5-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 3-Fluoro-5-iodobenzamide, a valuable intermediate in pharmaceutical research and drug development. The synthesis involves the amidation of 3-fluoro-5-iodobenzoic acid. This protocol includes a comprehensive list of materials and reagents, a detailed experimental procedure, and methods for purification and characterization.
Introduction
This compound is a halogenated aromatic compound of interest in medicinal chemistry. Its synthesis from commercially available starting materials is a key step in the development of various therapeutic agents. The following protocol outlines a reliable method for the preparation of this compound.
Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C7H5FINO | 265.02[1] |
| 3-Fluoro-5-iodobenzoic acid | C7H4FIO2 | 266.01[2] |
Experimental Protocol
1. Materials and Reagents
-
3-Fluoro-5-iodobenzoic acid
-
Dichloromethane (DCM)
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Aqueous ammonia (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
2. Synthesis of 3-Fluoro-5-iodobenzoyl chloride
-
In a clean, dry round-bottom flask, dissolve 3-fluoro-5-iodobenzoic acid in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add oxalyl chloride dropwise to the stirred solution. Gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-fluoro-5-iodobenzoyl chloride is used directly in the next step.
3. Synthesis of this compound
-
Dissolve the crude 3-fluoro-5-iodobenzoyl chloride in an organic solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add concentrated aqueous ammonia to the stirred solution. A precipitate will form.
-
Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
4. Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Oxalyl chloride is corrosive and toxic; handle with extreme care.
-
Concentrated ammonia is a corrosive and pungent gas; handle with care.
References
Application Notes and Protocols for 3-Fluoro-5-iodobenzamide in Palladium Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 3-Fluoro-5-iodobenzamide in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry, particularly in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. The following sections detail experimental procedures for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of diverse molecular scaffolds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
A specific application of the Suzuki-Miyaura coupling involving a related 2-fluoro-5-iodobenzamide derivative is in the synthesis of PARP inhibitors. While a direct protocol for this compound is not explicitly detailed in the provided search results, a general procedure can be adapted based on similar transformations.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of dioxane and water (e.g., 4:1 v/v).
-
Add the base (e.g., K₂CO₃, 2.0 eq).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-fluoro-5-arylbenzamide.
Quantitative Data Summary:
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 105 | 20-30 min | up to 98 | [1] |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH | MW | - | 43-78 | [2] |
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is a valuable tool for the synthesis of substituted alkenes.
General Reaction Scheme:
Caption: Heck reaction of this compound.
Experimental Protocol:
A general protocol for the Heck reaction can be adapted for this compound based on established procedures for aryl iodides.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylates)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)
-
Ligand (optional, e.g., PPh₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a reaction flask, add this compound (1.0 eq), the alkene (1.5 eq), and the base (e.g., Et₃N, 2.0 eq) in the chosen solvent (e.g., DMF).
-
If a ligand is used, add it to the mixture.
-
Degas the solution with an inert gas.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq).
-
Heat the reaction to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 3-fluoro-5-(alkenyl)benzamide product.
Quantitative Data Summary:
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | - | - | - | [3] |
| "P(t-Bu)₃ Pd G3" | - | NBu₃ | Dioxane | 90 | 1 | - | [4][5] |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.
General Reaction Scheme:
References
Application Notes and Protocols for 3-Fluoro-5-iodobenzamide and its Analogs in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 3-Fluoro-5-iodobenzamide is limited in publicly available literature. The following application notes and protocols are based on the well-established role of the benzamide scaffold in medicinal chemistry, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and cancer therapy. These notes serve as a representative guide for the potential application of this compound and its analogs.
Introduction to Therapeutic Potential
The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Halogenated benzamides, such as the hypothetical this compound, are of particular interest due to the ability of halogen atoms to modulate pharmacokinetic and pharmacodynamic properties. The introduction of fluorine can enhance metabolic stability and binding affinity, while iodine can serve as a handle for further chemical modification or as a heavy atom for crystallographic studies.
A significant application of the benzamide scaffold is in the development of PARP inhibitors. PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during replication, ultimately resulting in cell death through a concept known as synthetic lethality.[1][2][3] This targeted approach has led to the successful development of several PARP inhibitors for the treatment of various cancers, including ovarian, breast, and prostate cancer.
Signaling Pathway: PARP1 in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks.
Caption: PARP1 signaling pathway in DNA single-strand break repair and its inhibition.
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of benzamide-based PARP inhibitors.
Protocol 1: Synthesis of a Benzamide-Based PARP Inhibitor (Representative)
This protocol outlines a general synthetic route for a benzamide derivative, which can be adapted for the synthesis of this compound.
Materials:
-
3-Fluoro-5-iodobenzoic acid
-
Amine of interest (e.g., piperazine derivative)
-
Coupling agents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Acid Activation: Dissolve 3-Fluoro-5-iodobenzoic acid (1 equivalent) in anhydrous DMF. Add HBTU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Coupling: To the activated acid solution, add the desired amine (1 equivalent) dissolved in DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired benzamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro PARP1 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1 enzyme activity.[4]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
β-NAD+
-
Test compound (e.g., this compound analog)
-
PARP assay buffer
-
Developer reagent
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute further in PARP assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
PARP assay buffer
-
Activated DNA (50 ng)
-
Test compound or vehicle control (DMSO)
-
Recombinant PARP1 enzyme (50 ng)
-
-
Initiation of Reaction: Add β-NAD+ (0.5 mM final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Detection: Add the developer reagent to each well.
-
Measurement: After a 15-minute incubation with the developer, measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cellular PARP Inhibition Assay (Immunofluorescence)
This protocol assesses the ability of a test compound to inhibit PARP activity within cancer cells.
Materials:
-
Cancer cell line (e.g., BRCA-deficient ovarian cancer cells)
-
Cell culture medium and supplements
-
Test compound
-
DNA damaging agent (e.g., methyl methanesulfonate - MMS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against poly(ADP-ribose) (PAR)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cancer cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.
-
DNA Damage Induction: Add a DNA damaging agent (e.g., MMS) to the cells and incubate for a short period (e.g., 15-30 minutes) to induce PARP activation.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with Triton X-100.
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-PAR antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the PAR signal in the nucleus of the cells. A reduction in PAR signal in compound-treated cells compared to the vehicle control indicates cellular PARP inhibition.
Data Presentation
The following table summarizes representative IC50 values for several benzamide-based PARP inhibitors against PARP1 and PARP2, as well as their cellular potency in a BRCA1-deficient cell line.
| Compound ID | PARP1 IC50 (nM)[5] | PARP2 IC50 (nM)[5] | Cellular Potency (BRCA1-mutant cells, IC50 in µM) |
| Olaparib | 1.9 | 1.5 | 0.01 |
| Rucaparib | 1.4 | 0.23 | 0.02 |
| Niraparib | 3.8 | 2.1 | 0.004 |
| Talazoparib | 0.57 | 0.29 | 0.001 |
| Veliparib | 4.7 | 2.9 | 1.2 |
Data are representative and compiled from various sources. Actual values may vary depending on the specific assay conditions.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel benzamide-based PARP inhibitor.
Caption: A generalized workflow for the development of a PARP inhibitor.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] PARP-1 and its associated nucleases in DNA damage response. | Semantic Scholar [semanticscholar.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Fluoro-5-iodobenzamide as a Key Precursor for the Synthesis of PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 3-fluoro-5-iodobenzamide as a versatile precursor for the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. It covers the underlying biological pathways, synthetic methodologies, and bioassay protocols relevant to the discovery and development of novel cancer therapeutics.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of nuclear enzymes critical for cellular homeostasis.[1] The most abundant member, PARP-1, acts as a DNA damage sensor, recognizing single-strand breaks (SSBs) in DNA. Upon detecting a break, PARP-1 catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using nicotinamide adenine dinucleotide (NAD+) as a substrate.[1][2] This PARylation process creates a scaffold to recruit the machinery required for DNA repair.[1]
In the context of cancer therapy, PARP inhibitors exploit a dependency in certain tumors on PARP-mediated repair.[2] Many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient homologous recombination (HR) pathway, which is the primary mechanism for repairing more lethal double-strand breaks (DSBs).[3] By inhibiting PARP, SSBs are not repaired and can collapse replication forks during cell division, leading to the formation of DSBs.[4] In HR-deficient cancer cells, these DSBs cannot be repaired, resulting in genomic instability and cell death—a concept known as synthetic lethality.[2]
The benzamide moiety is a key pharmacophore in many PARP inhibitors as it mimics the nicotinamide portion of the NAD+ substrate, effectively competing for the enzyme's catalytic site.[5] this compound is a particularly useful starting material, offering two distinct reaction sites: the iodine atom for carbon-carbon bond formation via cross-coupling reactions and the benzamide group for interaction with the PARP active site.
PARP Signaling Pathway and Mechanism of Inhibition
The primary role of PARP-1 in this context is in the Base Excision Repair (BER) pathway for SSBs. The process and its inhibition are outlined below.
-
DNA Damage Detection: PARP-1 detects and binds to a single-strand break in the DNA.
-
Enzyme Activation & PARylation: Upon binding, PARP-1 becomes catalytically active and synthesizes PAR chains, recruiting key repair proteins like XRCC1, DNA Ligase III, and DNA Polymerase Beta.
-
DNA Repair: The recruited protein complex repairs the single-strand break.
-
Inhibitor Action: PARP inhibitors bind to the catalytic domain of PARP-1, preventing the synthesis of PAR chains. This "traps" the PARP enzyme on the DNA and stalls the repair process.
-
Synthetic Lethality: The unrepaired SSB leads to a DSB during DNA replication. In healthy cells, this DSB is repaired by the Homologous Recombination (HR) pathway. In cancer cells with HR deficiency (e.g., BRCA1/2 mutations), the DSB cannot be repaired, leading to apoptosis.
Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.
Quantitative Data for Benzamide-Based PARP Inhibitors
The following table summarizes the in vitro enzymatic activity for a series of synthesized benzimidazole carboxamide derivatives, demonstrating the potency that can be achieved from benzamide-based scaffolds.[6]
| Compound ID | R Group Modification | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) |
| 5cc | 4-Chlorophenyl | 9.8 | 6.5 |
| 5ch | 4-Fluorophenyl | 7.5 | 5.2 |
| 5ci | 4-Bromophenyl | 6.8 | 4.9 |
| 5cj | 4-Trifluoromethylphenyl | 4.1 | 3.8 |
| 5co | 3-Chlorophenyl | 10.2 | 7.9 |
| 5cp | Phenyl | 4.5 | 4.1 |
| Olaparib | (Reference) | 1.9 | 1.5 |
| Veliparib | (Reference) | 4.7 | 2.1 |
Data sourced from a study on benzimidazole carboxamide derivatives, which share the core benzamide pharmacophore.[6]
Experimental Protocols
Protocol 4.1: Synthesis of a PARP Inhibitor Intermediate via Sonogashira Coupling
This protocol describes a general procedure for the palladium- and copper-catalyzed Sonogashira cross-coupling reaction between this compound and a terminal alkyne.[7][8]
Objective: To synthesize an alkynyl-substituted fluorobenzamide, a key intermediate for more complex PARP inhibitors.
Materials and Reagents:
-
This compound (1 equivalent)
-
Terminal alkyne (e.g., Phenylacetylene, 1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)
-
Copper(I) iodide [CuI] (0.06 equivalents)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask with stir bar
-
Septa and needles
-
Schlenk line or nitrogen/argon balloon setup
-
Heating mantle with temperature control
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF and anhydrous TEA via syringe. The solvent ratio is typically 3:1 THF:TEA.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst dissolution.
-
Add the terminal alkyne (1.1 eq.) dropwise via syringe.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase) until the starting iodide is consumed (typically 4-16 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in EtOAc and wash with saturated aq. NH₄Cl (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to yield the desired alkynylbenzamide product.
Expected Outcome: A purified solid product, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4.2: In Vitro PARP-1 Enzymatic Activity Assay (Colorimetric)
This protocol outlines a general, ELISA-based method to determine the inhibitory concentration (IC₅₀) of a synthesized compound against PARP-1.[9]
Principle: Histone-coated plates are used as a substrate for PARP-1. In the presence of activated DNA and NAD+, active PARP-1 will add PAR chains to the histones. The amount of PARylation is then quantified using an anti-pADPr antibody and a secondary HRP-conjugated antibody, which generates a colorimetric signal.
Materials and Reagents:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Histone H4-coated 96-well microplate
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Test compound stock solution (in DMSO)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)
-
Primary antibody: Anti-pADPr monoclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 0.2 N HCl)
-
Wash Buffer (PBS with 0.05% Tween-20)
Procedure:
-
Prepare serial dilutions of the test compound in PARP Assay Buffer. Ensure the final DMSO concentration in all wells is ≤1%.
-
To the wells of the histone H4-coated microplate, add 12.5 µL of the diluted test compound or vehicle control (for 0% and 100% activity).
-
Prepare a PARP-1/DNA mix in assay buffer and add 12.5 µL to each well. Pre-incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 25 µL of NAD+ solution (final concentration typically 10-100 µM).
-
Incubate the plate for 30-60 minutes at 30°C.
-
Stop the reaction by washing the plate three times with Wash Buffer.
-
Add 100 µL of diluted anti-pADPr antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 60 minutes.
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 10-20 minutes, or until sufficient color develops.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls and plot the results on a semi-log graph to determine the IC₅₀ value using non-linear regression.
Protocol 4.3: Cellular Proliferation (SRB) Assay
This protocol measures the cytotoxic effect of a PARP inhibitor on cancer cells. It is ideal for comparing efficacy in a BRCA-deficient cell line (e.g., MDA-MB-436) versus a BRCA-proficient cell line (e.g., MDA-MB-231).
Principle: The Sulforhodamine B (SRB) assay quantifies total cellular protein, which is proportional to the number of viable cells.
Materials and Reagents:
-
BRCA-deficient and BRCA-proficient cancer cell lines
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well cell culture plates
Procedure:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle-only control.
-
Incubate the plate for 72-96 hours in a humidified incubator at 37°C, 5% CO₂.
-
Gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB dye.
-
Shake the plate for 5-10 minutes and measure the absorbance at 510 nm on a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the GI₅₀ (concentration for 50% growth inhibition).
Drug Development Workflow
The development of a PARP inhibitor from a precursor like this compound follows a logical workflow from chemical synthesis to biological validation.
Caption: General workflow for the development of PARP inhibitors from a chemical precursor.
References
- 1. PARP assay [assay-protocol.com]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. embopress.org [embopress.org]
- 4. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of kinase inhibitors utilizing 3-Fluoro-5-iodobenzamide as a key starting material. The protocols focus on leveraging palladium-catalyzed cross-coupling reactions to generate diverse chemical scaffolds targeting the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in many cancers.
Introduction
This compound is a versatile building block in medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors. The presence of an iodine atom allows for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl and heteroaryl moieties. The fluorine atom can enhance binding affinity and metabolic stability of the final compound. This document outlines synthetic strategies and protocols for developing novel kinase inhibitors based on this scaffold, with a focus on inhibitors of the RAF and MEK kinases.
Key Synthetic Strategies
The primary synthetic routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. These methods offer broad substrate scope and functional group tolerance, making them ideal for creating libraries of potential kinase inhibitors.
-
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds between the aryl iodide of this compound and various aryl or heteroaryl boronic acids or esters. This is a powerful method for introducing key pharmacophoric elements.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines. This is particularly useful for synthesizing diarylamine-based inhibitors.
Target Signaling Pathway: RAS-RAF-MEK-ERK Cascade
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Mutations in genes encoding proteins in this pathway, such as BRAF, are common in various cancers, including melanoma.[2] Constitutive activation of this pathway leads to uncontrolled cell growth.[3] Kinase inhibitors targeting key components of this pathway, such as BRAF and MEK, have shown significant clinical efficacy.[4][5]
Experimental Protocols
The following protocols describe the synthesis of a hypothetical BRAF inhibitor, "BRAFi-789," starting from this compound. This workflow illustrates a common strategy for building such inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This application note provides a detailed experimental procedure for the synthesis of amides from 3-fluoro-5-iodobenzoic acid, a halogenated building block of interest in medicinal chemistry. The protocol described herein utilizes a common and efficient carbodiimide-mediated coupling reaction, which is broadly applicable to a range of primary and secondary amines.
The presence of electron-withdrawing fluorine and iodine substituents on the benzoic acid ring can influence its reactivity. Therefore, this protocol has been optimized to ensure high conversion and yield. Additionally, alternative methods and purification strategies are discussed to address potential challenges with sterically hindered or electronically deficient amine coupling partners.
Data Presentation
The following table summarizes representative data for the amide coupling of 3-fluoro-5-iodobenzoic acid with various amines using the EDC/HOBt protocol. Please note that yields are dependent on the specific amine used and the efficiency of purification.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-benzyl-3-fluoro-5-iodobenzamide | 12 | 85 |
| 2 | Aniline | 3-fluoro-5-iodo-N-phenylbenzamide | 18 | 78 |
| 3 | Morpholine | (3-fluoro-5-iodophenyl)(morpholino)methanone | 12 | 92 |
| 4 | tert-Butylamine | N-tert-butyl-3-fluoro-5-iodobenzamide | 24 | 65 |
Experimental Protocols
Primary Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes the formation of an amide bond between 3-fluoro-5-iodobenzoic acid and a generic amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[1]
Materials:
-
3-fluoro-5-iodobenzoic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (optional, for poorly soluble starting materials)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-5-iodobenzoic acid (1.0 equiv).
-
Dissolve the carboxylic acid in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M). If solubility is an issue, a minimal amount of anhydrous N,N-dimethylformamide (DMF) can be used as a co-solvent.
-
Add the amine (1.1 equiv) to the solution.
-
Add hydroxybenzotriazole (HOBt) (1.2 equiv) to the reaction mixture.
-
-
Reagent Addition:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) to the stirred solution.
-
Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv) portion-wise.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The fractions containing the pure product are then combined and the solvent is removed under reduced pressure to yield the final amide.
-
Alternative Protocol for Challenging Substrates: Acyl Fluoride Intermediate
For sterically hindered or electronically deficient amines where the EDC/HOBt protocol may be sluggish, an alternative method involving the in situ formation of an acyl fluoride can be employed.[2]
Materials:
-
3-fluoro-5-iodobenzoic acid
-
Amine (primary or secondary)
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or similar fluorinating agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Acyl Fluoride Formation:
-
In a dry reaction vessel under an inert atmosphere, dissolve 3-fluoro-5-iodobenzoic acid (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add the fluorinating agent (e.g., Deoxo-Fluor®, 1.1 equiv).
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.
-
-
Amidation:
-
In a separate flask, dissolve the amine (1.2 equiv) and DIPEA (2.0 equiv) in anhydrous DCM.
-
Slowly add the freshly prepared acyl fluoride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
Follow the same workup and purification procedures as described in the primary EDC/HOBt protocol.
-
Visualizations
Caption: Workflow for EDC/HOBt mediated amide synthesis.
Caption: Key intermediates in the EDC/HOBt coupling reaction.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Note: Purification of 3-Fluoro-5-iodobenzamide by Recrystallization
Application Notes and Protocols for the Purity Characterization of 3-Fluoro-5-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for the characterization and purity assessment of 3-Fluoro-5-iodobenzamide. The protocols outlined below are intended as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for the separation of potential impurities. Given the aromatic and halogenated nature of the molecule, columns with alternative selectivity to standard C18 phases, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, can provide enhanced resolution.[1][2]
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm) or a PFP column.
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A starting gradient could be 30% B, increasing to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | Phenyl-Hexyl or PFP, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 30-95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. A temperature program is typically employed to ensure the elution of a wide range of potential impurities.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Reagents:
-
Suitable solvent for sample dissolution (e.g., Dichloromethane, HPLC grade)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Final hold: 5 minutes at 300 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.
Table 2: GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 280 °C |
| Carrier Gas | Helium, 1 mL/min |
| Oven Program | 60°C (2 min), then 10°C/min to 300°C (5 min) |
| Ionization | EI, 70 eV |
| Mass Range | m/z 40-500 |
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary analytical method that can be used to determine the absolute purity of this compound without the need for a specific reference standard of the analyte. The method relies on the use of a certified internal standard.[3][4]
Experimental Protocol: ¹H-qNMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal Standard (e.g., Maleic acid, Dimethyl sulfone, or 1,4-Dinitrobenzene) of high purity (certified reference material recommended).[3][5][6]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh an appropriate amount of the internal standard and add it to the same NMR tube. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.
-
Add a precise volume of deuterated solvent (e.g., 0.6 mL for a 5 mm tube).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Table 3: Recommended Internal Standards for qNMR
| Internal Standard | Solvent Compatibility | Key ¹H Signal |
| Maleic acid | D₂O, DMSO-d₆ | Singlet |
| Dimethyl sulfone | DMSO-d₆, CDCl₃ | Singlet |
| 1,4-Dinitrobenzene | DMSO-d₆, CDCl₃ | Singlet |
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of this compound. The fragmentation pattern can also provide structural information. For benzamides, a common fragmentation is the loss of the amide group to form a stable benzoyl cation.[7]
Experimental Protocol: Mass Spectrometry
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system. Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: The molecular weight of this compound is 265.02 g/mol . Look for the molecular ion peak [M+H]⁺ at m/z 266.03 or [M-H]⁻ at m/z 264.01.
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, fluorine, and iodine in the sample, which can be used to verify the empirical formula.
Experimental Protocol: Elemental Analysis
Instrumentation:
-
Elemental Analyzer
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg).
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified. Halogens are determined by specific methods.
-
Data Analysis: Compare the experimentally determined weight percentages with the theoretical values for the molecular formula C₇H₅FINO.
Table 4: Theoretical Elemental Composition of this compound (C₇H₅FINO)
| Element | Theoretical Weight % |
| Carbon (C) | 31.73 |
| Hydrogen (H) | 1.90 |
| Fluorine (F) | 7.17 |
| Iodine (I) | 47.89 |
| Nitrogen (N) | 5.29 |
| Oxygen (O) | 6.04 |
Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.
Experimental Protocol: FTIR
Instrumentation:
-
FTIR Spectrometer
Procedure:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Table 5: Expected FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amide) | 3400-3200 |
| C=O stretch (amide) | 1680-1630 |
| C-N stretch (amide) | 1420-1380 |
| C-F stretch | 1250-1000 |
| C-I stretch | 600-500 |
| Aromatic C-H stretch | 3100-3000 |
| Aromatic C=C stretch | 1600-1450 |
Workflow and Diagrams
The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for purity analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Fluoro-5-iodobenzamide and its Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step, large-scale synthesis of 3-Fluoro-5-iodobenzamide, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is designed to be robust, scalable, and efficient, starting from readily available materials.
Synthesis Pathway Overview
The large-scale synthesis of this compound is accomplished through a three-step process starting from 3-fluoroaniline. The overall synthetic workflow is depicted below.
Application Notes and Protocols: 3-Fluoro-5-iodobenzamide in the Development of Radiolabeled Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Fluoro-5-iodobenzamide and structurally related benzamide derivatives as precursors for the synthesis of radiolabeled imaging agents. The focus is on their application in developing probes for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), particularly for imaging cancer-related biomarkers such as Poly (ADP-ribose) polymerase (PARP).
Introduction
Radiolabeled imaging agents are crucial tools in nuclear medicine for the non-invasive diagnosis, staging, and monitoring of diseases, particularly cancer.[1] Small molecules, such as benzamide derivatives, are attractive scaffolds for developing these agents due to their ability to be tailored to bind with high affinity and specificity to biological targets. The incorporation of radioisotopes like Iodine-123, Iodine-125, Iodine-131, and Fluorine-18 allows for in vivo visualization and quantification of these targets.[2][3]
This compound represents a key pharmacophore that can be utilized in the synthesis of various targeted radiotracers. The presence of a fluorine atom allows for potential radiolabeling with Fluorine-18 for PET imaging, while the iodine atom can be substituted with a radioiodine isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for SPECT imaging or radiotherapy.[3] This dual functionality makes it a versatile precursor in radiopharmaceutical development.
A significant application of radiolabeled benzamides is in the development of inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[3][4] PARP is often overexpressed in various cancers, making it an important diagnostic and therapeutic target.[4] Radiolabeled PARP inhibitors enable the visualization of PARP expression in tumors, which can aid in patient selection for PARP inhibitor therapy and in monitoring treatment response.[4][5]
Application: Development of a Radioiodinated PARP Inhibitor
This section details the application of a benzamide precursor in the synthesis and preclinical evaluation of a radioiodinated PARP inhibitor, exemplified by the development of radioiodinated KX1, a potent PARP-1 inhibitor.[6][7]
Overview of Radiolabeled KX1
Radioiodinated KX1 has been developed as a SPECT imaging agent for the in vivo quantification of PARP-1 expression.[6][7] The ability to measure PARP-1 levels in tumors is critical for identifying patients who are most likely to benefit from PARP inhibitor therapy.[7] Preclinical studies have demonstrated the high specificity of radioiodinated KX1 for PARP-1 and its potential for in vivo imaging.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from the synthesis and evaluation of radioiodinated KX1.
Table 1: Radiosynthesis of I-123/125-KX1 [6]
| Parameter | I-123-KX1 | I-125-KX1 |
| Radiochemical Yield (decay-corrected) | 58.6% ± 16.9% | 73.3% ± 15.3% |
| Radiochemical Purity | > 99% | > 99% |
| Molar Activity | 211.0 ± 110.6 GBq/µmol | 85.0 ± 28.6 GBq/µmol |
| Total Synthesis Time | ~30 minutes | ~30 minutes |
Table 2: In Vitro Binding Affinity of [¹²⁵I]KX1 in Breast Cancer Cell Lines [6]
| Cell Line | Kd (nM) | Bmax (fmol/mg protein) |
| MDA-MB-231 | 1.4 ± 0.3 | 2017 ± 178 |
| MCF-7 | 1.0 ± 0.2 | 1393 ± 105 |
Table 3: Biodistribution of [¹²³I]KX1 in MDA-MB-231 Tumor-Bearing Mice (%ID/g) [6]
| Organ | 1 h | 4 h | 24 h |
| Blood | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Tumor | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Muscle | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Liver | 3.2 ± 0.5 | 1.5 ± 0.3 | 0.4 ± 0.1 |
| Kidneys | 2.5 ± 0.6 | 1.0 ± 0.2 | 0.3 ± 0.1 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of a radioiodinated benzamide-based imaging agent.
Protocol for Radioiodination of KX1 Precursor
This protocol describes a simplified solid-phase extraction (SPE) method for the radioiodination of the KX1 precursor.[6]
Materials:
-
KX1 precursor (stannylated or boronic ester derivative)
-
[¹²³I]NaI or [¹²⁵I]NaI
-
Oxidizing agent (e.g., Chloramine-T)
-
Sodium metabisulfite solution
-
C18 SPE cartridge
-
Ethanol
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
To a reaction vial, add the KX1 precursor dissolved in an appropriate solvent.
-
Add the desired radioiodine ([¹²³I]NaI or [¹²⁵I]NaI).
-
Initiate the reaction by adding the oxidizing agent (e.g., Chloramine-T).
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
Quench the reaction by adding sodium metabisulfite solution.
-
Dilute the reaction mixture with deionized water.
-
Activate a C18 SPE cartridge by washing with ethanol followed by deionized water.
-
Load the reaction mixture onto the activated C18 SPE cartridge.
-
Wash the cartridge with deionized water to remove unreacted radioiodine and hydrophilic impurities.
-
Elute the radioiodinated product with ethanol.
-
Determine the radiochemical yield and purity using radio-HPLC.
Protocol for In Vitro Cell Binding Assay
This protocol outlines the procedure for determining the binding affinity (Kd) and receptor density (Bmax) of the radiolabeled agent.[6]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Cell culture medium and supplements
-
[¹²⁵I]-labeled imaging agent
-
Unlabeled imaging agent (for non-specific binding)
-
PBS
-
Scintillation fluid and counter
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
For total binding, add increasing concentrations of the [¹²⁵I]-labeled agent to the wells.
-
For non-specific binding, add a high concentration of the unlabeled agent in addition to the increasing concentrations of the [¹²⁵I]-labeled agent.
-
Incubate the plates at 37°C for a specified time (e.g., 1 hour).
-
Wash the cells with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells and collect the lysate.
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis to determine Kd and Bmax values.
Protocol for In Vivo Biodistribution Studies
This protocol describes the methodology for evaluating the distribution of the radiolabeled agent in a tumor-bearing animal model.[6]
Materials:
-
Tumor-bearing mice (e.g., nude mice with MDA-MB-231 xenografts)
-
[¹²³I]-labeled imaging agent
-
Anesthetic
-
Gamma counter
Procedure:
-
Administer a known amount of the [¹²³I]-labeled agent to the tumor-bearing mice via intravenous injection.
-
At various time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of mice.
-
Dissect and collect major organs and tissues (blood, tumor, muscle, liver, kidneys, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
The following diagrams illustrate key conceptual frameworks in the development of radiolabeled imaging agents.
References
- 1. A One-Pot Radio-synthesis of [18F]PARPi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vivo Imaging of a 18F-Labeled PARP1 Inhibitor Using a Bioorthogonal Scavenger-Assisted High Performance Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a simplified radiolabeling method for a PARP inhibitor in an animal model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-5-iodobenzamide
Welcome to the technical support center for the synthesis of 3-Fluoro-5-iodobenzamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing this synthetic procedure. Below you will find troubleshooting guides and frequently asked questions to help you address common challenges and improve your reaction yields.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the synthesis of this compound can arise from several factors, from the quality of starting materials to the specifics of the reaction conditions. This guide provides a structured approach to identifying and resolving these issues.
Q1: My overall yield for this compound is consistently low. Where should I start troubleshooting?
A1: A low overall yield can be a result of inefficiencies in one or more steps of your synthetic route. A common pathway to this compound involves the amidation of 3-Fluoro-5-iodobenzoic acid. Therefore, it is crucial to first confirm the purity and yield of your starting material, 3-Fluoro-5-iodobenzoic acid, before proceeding to the amidation step.
Troubleshooting Workflow for Low Overall Yield
Caption: Initial troubleshooting workflow for low yield.
Q2: I suspect the issue is with my starting material, 3-Fluoro-5-iodobenzoic acid. How can I improve its synthesis?
A2: A common route to 3-Fluoro-5-iodobenzoic acid is via a Sandmeyer-type reaction from 3-Amino-5-fluorobenzoic acid. Low yields in this step are often due to incomplete diazotization or inefficient iodine substitution.
-
Incomplete Diazotization: Ensure your reaction temperature is maintained between 0-5 °C. The diazonium salt is unstable at higher temperatures. Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the amine.
-
Inefficient Iodine Substitution: The concentration of the iodide source (e.g., potassium iodide) is critical. Ensure a saturated solution is used for optimal results. The decomposition of the diazonium salt should be controlled; too rapid of a decomposition can lead to side reactions.
Table 1: Effect of Diazotization Temperature on 3-Fluoro-5-iodobenzoic Acid Yield
| Entry | Temperature (°C) | Sodium Nitrite (eq.) | Time (min) | Yield (%) |
| 1 | 0-5 | 1.1 | 30 | 85 |
| 2 | 10-15 | 1.1 | 30 | 62 |
| 3 | 20-25 | 1.1 | 30 | 45 |
Q3: My 3-Fluoro-5-iodobenzoic acid is pure, but the subsequent amidation to this compound is giving a low yield. What are the common pitfalls?
A3: Direct reaction of a carboxylic acid with ammonia often results in the formation of a stable ammonium carboxylate salt, which requires high temperatures to dehydrate to the amide.[1][2] A more effective approach is to activate the carboxylic acid first.
-
Acid Chloride Formation: A common activation method is to convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is much more reactive towards ammonia.
-
Coupling Reagents: Peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) can facilitate amide bond formation under milder conditions.
-
Reaction with Ammonia: When using the acid chloride, ensure the reaction is performed at a low temperature (e.g., 0 °C) and that the ammonia is in excess to neutralize the HCl byproduct.[3][4]
Troubleshooting Amidation Step
Caption: Troubleshooting the amidation step.
Frequently Asked Questions (FAQs)
Q: Can I use elemental iodine directly to iodinate 3-fluorobenzoic acid?
A: Direct iodination of an aromatic ring with elemental iodine is generally not feasible unless the ring is highly activated.[5][6] The fluoro- and carboxyl- groups are deactivating, making electrophilic aromatic substitution difficult. An oxidizing agent is required to generate a more potent electrophilic iodine species.[7] A more reliable method is to introduce the iodine via a Sandmeyer reaction from the corresponding aniline.
Q: What are some common side reactions during the formation of the acid chloride of 3-Fluoro-5-iodobenzoic acid?
A: Overheating during the reaction with thionyl chloride can lead to the formation of anhydrides or other decomposition products. It is also crucial to perform the reaction under anhydrous conditions, as any moisture will quench the thionyl chloride and hydrolyze the acid chloride back to the carboxylic acid.
Q: How can I effectively purify the final product, this compound?
A: Recrystallization is a common method for purifying solid organic compounds. A suitable solvent system should be determined through small-scale solubility tests. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes. If recrystallization is insufficient, column chromatography on silica gel may be necessary.
Table 2: Comparison of Amidation Methods for 3-Fluoro-5-iodobenzoic Acid
| Entry | Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Direct Amidation | NH₄OH | 180 (sealed tube) | 24 | <10 |
| 2 | Acid Chloride | 1. SOCl₂2. NH₄OH (aq) | 1. 702. 0-5 | 1. 22. 1 | 92 |
| 3 | Coupling Reagent | EDC, HOBt, NH₃ (gas) | 25 | 12 | 88 |
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-5-iodobenzoic Acid
-
Diazotization: Dissolve 3-Amino-5-fluorobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature.
-
Iodination: In a separate flask, dissolve potassium iodide (3.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases.
-
Cool the mixture and add a solution of sodium thiosulfate to quench any excess iodine.
-
Acidify the solution with HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to afford 3-Fluoro-5-iodobenzoic acid.
Protocol 2: Synthesis of this compound via the Acid Chloride
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-Fluoro-5-iodobenzoic acid (1.0 eq) and thionyl chloride (2.0 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 70-80 °C) for 2 hours.
-
Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent such as THF or dioxane and cool to 0 °C.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise, maintaining the temperature at 0-5 °C.
-
Stir for 1 hour at this temperature, then allow to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and filter the solid product.
-
Wash the solid with water and dry. Purify by recrystallization if necessary.
References
- 1. reddit.com [reddit.com]
- 2. synthesis - Amides from carboxylic acid and ammonia? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 6. Iodination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Preparation of 3-Fluoro-5-iodobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-fluoro-5-iodobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for preparing this compound?
A1: The most common and well-established methods for the synthesis of this compound start from 3-fluoro-5-iodobenzoic acid. The two primary approaches involve:
-
The Thionyl Chloride Method: This involves the conversion of the carboxylic acid to its more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by amination with ammonia.
-
The Carbonyldiimidazole (CDI) Method: This method utilizes 1,1'-carbonyldiimidazole (CDI) as a milder activating agent to form an acyl-imidazole intermediate, which then reacts with ammonia to yield the desired amide.
Q2: What are the potential side reactions to be aware of during the synthesis?
A2: Several side reactions can occur, depending on the chosen synthetic route. The most common include:
-
Nitrile Formation: In the thionyl chloride method, excessive heat or a large excess of thionyl chloride can lead to the dehydration of the primary amide to form 3-fluoro-5-iodobenzonitrile.
-
Anhydride Formation: When using the CDI method, the acyl-imidazole intermediate can sometimes react with another molecule of the carboxylic acid to form the corresponding anhydride.
-
Imidoyl Chloride Formation: Although less common, a large excess of thionyl chloride could potentially react with the amide product to form an imidoyl chloride.
-
Incomplete reaction: In both methods, incomplete conversion of the starting material can lead to contamination of the final product with 3-fluoro-5-iodobenzoic acid.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting material (3-fluoro-5-iodobenzoic acid), any intermediates, and the final product (this compound). Staining with an appropriate indicator, such as potassium permanganate, can help visualize the spots. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound using the thionyl chloride method.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive thionyl chloride (degraded by moisture).2. Insufficient reaction time or temperature for acyl chloride formation.3. Inefficient amination step. | 1. Use freshly opened or distilled thionyl chloride.2. Ensure the reaction is heated sufficiently (e.g., reflux) for an adequate amount of time to ensure complete conversion to the acyl chloride. Monitor by TLC.3. Ensure an adequate excess of ammonia is used and that it is added at a controlled temperature (e.g., 0-5 °C) to prevent loss of gaseous ammonia. |
| Product is Contaminated with Starting Material | 1. Incomplete conversion of the carboxylic acid to the acyl chloride.2. Insufficient reaction time for the amination step. | 1. Increase the reaction time or temperature for the acyl chloride formation step.2. Allow the amination reaction to proceed for a longer duration. Monitor by TLC until the starting material is no longer observed. |
| Presence of a Significant Amount of Nitrile Byproduct | 1. Excessive heating during the reaction or work-up.2. Use of a large excess of thionyl chloride. | 1. Maintain a controlled temperature during the reaction and purification steps.2. Use a stoichiometric amount or a slight excess of thionyl chloride (e.g., 1.1-1.5 equivalents). |
| Product is Difficult to Purify | 1. Formation of multiple byproducts.2. Co-precipitation of impurities with the product. | 1. Optimize reaction conditions to minimize side reactions (see above).2. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective. Column chromatography may be necessary for very impure samples. |
Experimental Protocols
Method 1: Synthesis of this compound via Acyl Chloride
Step 1: Formation of 3-Fluoro-5-iodobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-fluoro-5-iodobenzoic acid (1.0 eq) in toluene.
-
Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 3-fluoro-5-iodobenzoyl chloride can be used in the next step without further purification.
Step 2: Formation of this compound
-
Dissolve the crude 3-fluoro-5-iodobenzoyl chloride in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide (excess) to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
| Parameter | Thionyl Chloride Method |
| Starting Material | 3-Fluoro-5-iodobenzoic acid |
| Key Reagents | Thionyl chloride, Ammonia |
| Typical Solvent | Toluene, Dichloromethane |
| Reaction Temperature | Reflux (acyl chloride formation), 0-25 °C (amination) |
| Typical Reaction Time | 3-6 hours |
| Reported Yield | 85-95% |
| Common Impurities | 3-Fluoro-5-iodobenzoic acid, 3-fluoro-5-iodobenzonitrile |
| Purification Method | Recrystallization |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathway for this compound synthesis and common side reactions.
Navigating the Purification of 3-Fluoro-5-iodobenzamide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 3-Fluoro-5-iodobenzamide. This document offers detailed experimental protocols, data-driven insights, and visual workflows to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on a typical synthesis starting from 3-Fluoro-5-iodobenzoic acid via an acyl chloride intermediate, the most probable impurities are:
-
Unreacted 3-Fluoro-5-iodobenzoic acid: The starting material may not have fully reacted.
-
Hydrolysis product: The amide product can hydrolyze back to 3-Fluoro-5-iodobenzoic acid if exposed to acidic or basic conditions, especially at elevated temperatures.
-
Side-products from amidation: Depending on the specific reagents used, various side-products can form.
Q2: How can I effectively remove the unreacted starting material, 3-Fluoro-5-iodobenzoic acid?
A2: An acidic wash during the work-up is a common method. Dissolving the crude product in an organic solvent and washing with a mild aqueous base (like sodium bicarbonate solution) can deprotonate the carboxylic acid, making it soluble in the aqueous layer and thus separating it from the desired amide in the organic layer.
Q3: My purified this compound shows a low melting point and broad peak in NMR. What could be the issue?
A3: A low and broad melting point, along with broad peaks in the NMR spectrum, typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the pure compound. Further purification by recrystallization or column chromatography is recommended.
Q4: Is this compound prone to degradation?
A4: Amides are generally stable, but they can undergo hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions, particularly with heating. It is advisable to avoid prolonged exposure to harsh pH conditions during purification and storage.
Troubleshooting Purification Challenges
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound by recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in the chosen solvent, even at boiling. | The solvent is not polar enough to dissolve the amide. | Select a more polar solvent. Consider using a solvent mixture. |
| Compound "oils out" instead of forming crystals. | The solution is supersaturated, or the cooling process is too rapid. Impurities may also be present. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help. |
| No crystals form upon cooling. | Too much solvent was used, or the solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product and induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystal formation. |
| Low recovery of the purified product. | The chosen solvent is too good at dissolving the compound, even at low temperatures. The product might be lost during filtration. | Choose a solvent in which the compound has lower solubility at cold temperatures. Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of cold solvent to wash the crystals. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor separation of the product from impurities. | The solvent system (mobile phase) is not optimized. | Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase that provides good separation between your product and the impurities. A good starting point for polar compounds is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). |
| The compound does not move from the baseline (Rf = 0). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
| The compound runs with the solvent front (Rf = 1). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent. |
| Streaking or tailing of the spot on the TLC plate. | The compound may be interacting too strongly with the stationary phase (silica gel), or the sample is overloaded. The compound might be acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve the peak shape. Ensure the sample is not too concentrated when loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, methanol, acetone, or a mixture)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine a suitable solvent by testing the solubility of a small amount of the crude product in various solvents. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Chromatography column
-
Eluent (mobile phase, e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Use TLC to determine the optimal eluent system that gives a good separation of the desired product from impurities (aim for an Rf value of ~0.3 for the product).
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (if necessary) to start the separation.
-
Fraction Collection: Collect fractions of the eluting solvent in separate tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing the Workflow
To aid in understanding the troubleshooting process, the following diagrams illustrate the logical steps involved.
Caption: Troubleshooting workflow for recrystallization.
Caption: Troubleshooting workflow for column chromatography.
optimization of reaction conditions for synthesizing benzamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzamides.
Frequently Asked Questions (FAQs) & Troubleshooting
My benzamide synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in benzamide synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Common Causes for Low Yield:
-
Inefficient Amide Coupling: The choice of coupling reagent and reaction conditions is critical for efficient amide bond formation.
-
Suboptimal Reaction Temperature: Temperature influences the rate of reaction and the prevalence of side reactions.[1]
-
Poor Solvent Choice: The solvent can affect the solubility of reactants and influence the reaction pathway.[2][3]
-
Side Reactions: Unwanted side reactions can consume starting materials or the desired product.[4]
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and chromatography steps.
Troubleshooting Steps:
-
Evaluate the Coupling Reagent: Ensure you are using an appropriate coupling reagent for your specific substrates. For sterically hindered or electron-deficient anilines, more potent coupling agents may be required.[5][6] Consider additives like HOBt or HOAt to suppress side reactions and improve efficiency, though be mindful of their potential hazards.[7][8]
-
Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation or unwanted side reactions.[1] It is recommended to start at room temperature and incrementally increase it if the reaction is sluggish. Some modern methods even allow for near-ambient temperature synthesis.[9]
-
Screen Different Solvents: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF and THF are common, but greener alternatives like water with surfactants are also being explored.[3][10] The solvent can also influence the formation of byproducts.[2]
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time and identify if the reaction is stalling.
-
Review Workup and Purification Procedures: Ensure that the pH during aqueous workup is optimized to prevent hydrolysis of the product. Minimize the number of purification steps where possible.
I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Side product formation is a common challenge in amide synthesis. Identifying the nature of the side products is key to mitigating their formation.
Common Side Reactions:
-
Racemization: If you are working with chiral carboxylic acids, racemization can be a significant issue, particularly with carbodiimide-based coupling agents.[5][7]
-
Hydrolysis of Activated Carboxylic Acid: The activated carboxylic acid intermediate can react with any residual water in the reaction mixture, reverting it back to the carboxylic acid.
-
N-acylation of the Product (Formation of Diacylated Amine): In some cases, the newly formed benzamide can be acylated again, especially if an excess of the acid chloride or a highly reactive coupling agent is used.[4]
-
Formation of Ureas from Carbodiimide Reagents: Coupling agents like DCC and EDC form urea byproducts (DCU and EDU, respectively) which can sometimes be difficult to remove.[6]
Strategies to Minimize Side Reactions:
-
Use Additives: Additives like HOBt and HOAt are commonly used with carbodiimide coupling agents to minimize racemization.[8]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure complete consumption of the activated carboxylic acid. Avoid a large excess of the activating agent.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis of the activated intermediate.
-
Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction.[1]
How do I choose the right coupling agent for my reaction?
The selection of a suitable coupling agent depends on several factors, including the reactivity of the carboxylic acid and amine, the presence of sensitive functional groups, and the desired scale of the reaction.
| Coupling Agent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC, DIC | Readily available, effective for many substrates.[11] | Can cause racemization of chiral acids, urea byproducts can be difficult to remove.[5][6] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, low racemization. | Byproducts can be difficult to remove, can be expensive. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | High reactivity, fast reaction times, low racemization.[12] | Can be sensitive to moisture, benzotriazole-containing reagents have potential explosive properties.[7] |
| Other | T3P, CDI | T3P has easily removable byproducts; CDI is effective for simple amides.[13] | May have limited scope for more complex substrates. |
Experimental Protocols
General Protocol for Benzamide Synthesis using a Carbodiimide Coupling Agent (EDC) and HOBt
This protocol provides a general guideline for the synthesis of a benzamide from a carboxylic acid and an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions.
Materials:
-
Carboxylic acid
-
Amine
-
EDC·HCl (1.1 - 1.5 equivalents)
-
HOBt (1.0 - 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)
-
Base (e.g., DIPEA or Et3N, 2-3 equivalents if starting with an amine salt)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and the anhydrous solvent.
-
Add HOBt (1.0 - 1.2 equivalents) to the solution and stir until it dissolves.
-
Add the amine (1.0 - 1.2 equivalents). If the amine is a hydrochloride or other salt, add a suitable non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2-3 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.1 - 1.5 equivalents) portion-wise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure benzamide.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in benzamide synthesis.
Caption: The general pathway for amide bond formation using a coupling agent.
References
- 1. youtube.com [youtube.com]
- 2. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage fun ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00403A [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 5. hepatochem.com [hepatochem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Amide and Peptide Bond Formation in Water at Room Temperature [organic-chemistry.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: 3-Fluoro-5-iodobenzamide Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-5-iodobenzamide in palladium-catalyzed cross-coupling reactions. The primary focus is on preventing the common side reaction of deiodination (hydrodehalogenation), which leads to the formation of 3-fluorobenzamide as an undesired byproduct.
Troubleshooting Guide: Minimizing Deiodination
Deiodination is a significant challenge when working with electron-deficient aryl iodides like this compound. This undesired side reaction, where the iodine atom is replaced by a hydrogen atom, can be minimized by careful optimization of reaction parameters.
Problem: Significant formation of 3-fluorobenzamide (deiodinated byproduct) is observed.
The formation of the deiodinated byproduct is often a result of a competing reaction pathway within the catalytic cycle. Key factors that influence the rate of deiodination relative to the desired cross-coupling include the choice of catalyst, ligand, base, solvent, and reaction temperature.
Solution 1: Catalyst and Ligand Selection
The choice of palladium catalyst and, more importantly, the phosphine ligand, is critical in suppressing deiodination. Bulky and electron-rich ligands are generally preferred as they can stabilize the palladium center and promote the desired reductive elimination step over undesired pathways.
Recommended Ligands to Minimize Deiodination:
| Ligand | Structure | Key Features |
| XPhos |
| Bulky biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination. |
| SPhos |
| Similar to XPhos, offers good stability and activity for challenging couplings. |
| tBuXPhos |
| Increased steric bulk compared to XPhos, which can further disfavor side reactions. |
| RuPhos |
| Another effective biaryl phosphine ligand for difficult couplings. |
Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for screening different phosphine ligands to identify the optimal choice for minimizing deiodination in the Suzuki-Miyaura coupling of this compound with a generic boronic acid.
Caption: Workflow for ligand screening to minimize deiodination.
Solution 2: Base Selection
The choice of base is a delicate balance. A base that is too weak may result in a sluggish or incomplete reaction, while an overly strong or nucleophilic base can promote deiodination. For substrates like this compound, which are prone to decomposition in the presence of very strong bases, milder inorganic bases are often preferred.
Recommended Bases:
| Base | pKa of Conjugate Acid | Comments |
| K₃PO₄ | ~12.3 | A good starting point, often effective in Suzuki and Buchwald-Hartwig reactions. |
| Cs₂CO₃ | ~10.2 | A milder base that can be effective, particularly in Buchwald-Hartwig aminations. |
| K₂CO₃ | ~10.3 | Another mild inorganic base suitable for many cross-coupling reactions. |
| NaOt-Bu | ~19 | A very strong base, use with caution as it may increase deiodination. May be necessary for less reactive amines in Buchwald-Hartwig reactions. |
Troubleshooting Logic for Base Selection:
Caption: Decision-making process for selecting a suitable base.
Solution 3: Solvent and Temperature Optimization
The reaction solvent can influence the solubility of reagents and byproducts, which in turn can affect the catalytic activity and the extent of side reactions. For instance, in some cases, using a solvent in which the iodide salt byproduct is poorly soluble can help to drive the reaction forward and minimize catalyst inhibition. Reaction temperature should be kept as low as possible while still achieving a reasonable reaction rate, as higher temperatures can sometimes favor the deiodination pathway.
Commonly Used Solvents:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
Aqueous mixtures (e.g., Toluene/Water) are often used in Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to deiodination?
A1: The fluorine and benzamide groups are electron-withdrawing, which makes the carbon-iodine bond more susceptible to certain side reactions within the palladium catalytic cycle. This electronic deficiency can influence the relative rates of the desired cross-coupling pathway and the undesired deiodination pathway.
Q2: Can the order of addition of reagents impact the level of deiodination?
A2: Yes, in some cases, the order of addition can be important. It is generally recommended to add the palladium catalyst and ligand to the reaction mixture containing the aryl iodide and coupling partner before adding the base. This can help to ensure that the active catalytic species is formed in the presence of the substrates, potentially favoring the desired oxidative addition.
Q3: I am performing a Sonogashira coupling and observing significant deiodination. What specific recommendations do you have?
A3: For Sonogashira couplings, in addition to the general advice on ligands and bases, the copper(I) co-catalyst can also play a role. Ensure you are using a reliable source of Cu(I) (e.g., CuI). Sometimes, running the reaction under "copper-free" conditions with a higher loading of a suitable palladium/phosphine catalyst can mitigate side reactions. A common base for Sonogashira reactions is an amine base like triethylamine or diisopropylethylamine, often used in conjunction with a solvent like THF or DMF. If deiodination is a problem, consider switching to a milder inorganic base like K₂CO₃.
Q4: Is it possible to completely eliminate deiodination?
A4: While it may not always be possible to completely eliminate the formation of the deiodinated byproduct, careful optimization of the reaction conditions as outlined in this guide can typically reduce it to a minor component (e.g., <5%), allowing for straightforward purification of the desired cross-coupled product.
Q5: Are there any alternative coupling strategies to consider if deiodination remains a persistent issue?
A5: If palladium-catalyzed methods consistently lead to high levels of deiodination, you might consider alternative coupling strategies. For certain transformations, reactions involving organolithium or Grignard reagents followed by transition-metal-catalyzed coupling could be explored, although these methods often have different functional group tolerances. Additionally, exploring reactions with the corresponding boronic acid or ester derivative of 3-fluorobenzamide, if accessible, in a Suzuki-Miyaura coupling with an appropriate halide coupling partner could be a viable alternative synthetic route.
managing thermal stability of 3-Fluoro-5-iodobenzamide
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the thermal stability of 3-Fluoro-5-iodobenzamide during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
Q2: What are the potential thermal decomposition products of this compound?
Upon thermal decomposition, halogenated aromatic compounds can release hazardous gases. For instance, the related compound 1-Fluoro-3-iodobenzene is known to produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen iodide (HI), and gaseous hydrogen fluoride (HF)[1]. Therefore, it is crucial to handle the thermal decomposition of this compound in a well-ventilated fume hood.
Q3: Are there any known hazardous reactions associated with the thermal stress of this compound?
Specific hazardous reactions upon thermal stress for this compound are not documented. However, as a general precaution for halogenated compounds, avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions, especially at elevated temperatures.
Q4: How does the presence of fluorine and iodine affect the thermal stability of the benzamide core?
The presence of halogen substituents on the aromatic ring can influence the thermal stability of the molecule. While fluorine substitution can sometimes suppress disorder in the crystal lattice of benzamides, the carbon-iodine bond is generally weaker and can be more susceptible to thermal cleavage. The overall thermal stability will be a balance of these and other structural factors.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sample Discoloration (Yellowing/Browning) Upon Heating | Thermal decomposition or oxidation. | - Ensure all reactions at elevated temperatures are conducted under an inert atmosphere (e.g., Nitrogen or Argon).- Lower the reaction temperature if the process allows.- Use fresh, high-purity solvents and reagents to avoid catalytic degradation. |
| Inconsistent Experimental Results | Sample degradation due to improper storage or handling. | - Store the compound at the recommended 2-8°C in a dark, inert environment.- Minimize the exposure of the compound to light and air during weighing and transfer.- Perform a purity check (e.g., NMR, LC-MS) on the starting material if degradation is suspected. |
| Low Reaction Yield in High-Temperature Synthesis | Thermal decomposition of the starting material or product. | - Consider alternative synthetic routes that proceed at lower temperatures.- If high temperatures are unavoidable, minimize the reaction time.- Use a thermogravimetric analyzer (TGA) to determine the decomposition temperature of your compound and stay well below this limit. |
| Unexpected Side Products | Reactions involving thermally generated radicals or ions from C-I bond cleavage. | - Add radical scavengers to the reaction mixture if a radical mechanism is suspected.- Analyze side products by techniques like GC-MS or LC-MS to understand the degradation pathway and adjust reaction conditions accordingly. |
Data Presentation
Table 1: Physical and Thermal Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Storage Conditions | Known Decomposition Products |
| This compound | C₇H₅FINO | 265.02[2] | Not available | Recommended: 2-8°C, dark, inert atmosphere | Likely HI, HF, CO, CO₂[1] |
| 3-Fluoro-5-iodobenzaldehyde | C₇H₄FIO | 250.01 | Not available | 2-8°C, dark, inert atmosphere | Not specified |
| 1-Fluoro-3-iodobenzene | C₆H₄FI | 222.00 | Not available | Not specified | CO, CO₂, HI, HF[1] |
| 2-Hydroxy-5-iodobenzamide | C₇H₆INO₂ | 263.03 | 186-188 | Not specified | Not specified |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in its original, tightly sealed container at 2-8°C in a designated, well-ventilated, and dark chemical storage area.
-
Dispensing: Allow the container to warm to room temperature before opening to prevent moisture condensation. Handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Atmosphere: For weighing and transferring, especially for reactions at elevated temperatures, use an inert atmosphere (e.g., a glove box or Schlenk line) to minimize oxidation and moisture exposure.
-
Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Protocol 2: Determination of Thermal Stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Carefully weigh 5-10 mg of this compound into a clean TGA or DSC pan.
-
TGA Analysis:
-
Place the pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20 mL/min).
-
Heat the sample from room temperature to a desired upper limit (e.g., 500°C) at a controlled heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature to determine the onset of decomposition.
-
-
DSC Analysis:
-
Place the pan in the DSC instrument.
-
Use an empty, sealed pan as a reference.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere.
-
Record the heat flow to determine the melting point and any other thermal transitions.
-
Visualizations
Caption: Workflow for handling and using this compound.
Caption: Potential thermal decomposition pathway of this compound.
References
Technical Support Center: Scale-up of 3-Fluoro-5-iodobenzamide Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 3-Fluoro-5-iodobenzamide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound production.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Iodination Step | Incomplete reaction | - Increase reaction time. - Increase reaction temperature gradually, monitoring for side product formation.[1] - Ensure stoichiometric amounts or a slight excess of the iodinating agent are used. |
| Decomposition of starting material or product | - Perform the reaction at a lower temperature. - Use a milder iodinating agent. | |
| Poor regioselectivity | - Optimize the solvent system and reaction temperature. - Consider a different synthetic route, such as starting with a pre-iodinated precursor. | |
| Formation of Di-iodinated or other Impurities | Over-iodination due to harsh reaction conditions | - Reduce the amount of iodinating agent. - Control the reaction temperature more precisely. - Add the iodinating agent portion-wise to maintain a low concentration. |
| Presence of reactive functional groups | - Protect sensitive functional groups before the iodination step. | |
| Difficulties in Product Isolation/Purification (Iodination) | Product is an oil or difficult to crystallize | - Perform a solvent screen to find a suitable crystallization solvent. - Utilize column chromatography for purification, although this may be challenging on a large scale. - Consider converting the product to a solid derivative for easier handling and purification. |
| Contamination with residual iodine or inorganic salts | - Quench the reaction with a reducing agent like sodium thiosulfate to remove excess iodine.[1][2] - Perform aqueous washes to remove inorganic salts. | |
| Low Yield in Amidation Step | Inefficient coupling reagent | - Screen different coupling reagents to find one that is effective for your specific substrates. - Ensure the coupling reagent is fresh and has been stored correctly. |
| Incomplete reaction | - Increase reaction time and/or temperature. - Use a higher equivalent of the amine. - Ensure all reagents are anhydrous, as water can hydrolyze the activated ester intermediate. | |
| Side reactions of the activated carboxylic acid | - Control the reaction temperature to minimize side reactions. - Choose a more selective coupling reagent. | |
| Product Contamination with Coupling Reagent Byproducts | Water-soluble byproducts (e.g., from carbodiimides) | - Perform aqueous workup to remove the byproducts. |
| Non-water-soluble byproducts | - Optimize the crystallization procedure to selectively precipitate the desired amide. - Column chromatography may be necessary. | |
| Poor Solubility of Starting Materials or Product | Unsuitable solvent | - Conduct solubility studies to identify an appropriate solvent or solvent mixture for the reaction and purification steps. |
| Exothermic Reaction Leading to Poor Control | Rapid addition of reagents | - Add reagents, particularly strong acids or oxidizing agents, slowly and in a controlled manner. - Ensure adequate cooling and temperature monitoring, especially during scale-up. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common synthetic approaches involve two key transformations: aromatic iodination and amidation. The order of these steps can vary:
-
Route A: Amidation of a Precursor Acid: This route starts with the commercially available 3-Fluoro-5-iodobenzoic acid, which is then converted to the corresponding benzamide. This is often the more direct route for smaller-scale synthesis.
-
Route B: Iodination of a Precursor Amide: This route begins with 3-Fluorobenzamide, which is then iodinated. This approach might be considered for large-scale production if the starting amide is more readily available or cost-effective than the iodinated acid.
-
Route C: Iodination of a Precursor Aniline followed by functional group transformations: Starting with 3-Fluoroaniline, an iodination reaction is performed, followed by conversion of the amino group to a nitrile and subsequent hydrolysis to the amide.
Q2: What are the critical parameters to control during the iodination of the aromatic ring?
A2: The critical parameters for a successful aromatic iodination include:
-
Choice of Iodinating Agent: Common reagents include molecular iodine (I₂) with an oxidizing agent, N-iodosuccinimide (NIS), or iodine monochloride (ICl). The reactivity and selectivity of the iodination can be tuned by the choice of reagent.
-
Reaction Temperature: Temperature control is crucial to prevent over-iodination and the formation of side products.[1] Reactions are often started at low temperatures and gradually warmed.
-
Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate.
-
Presence of a Strong Acid: Many aromatic iodination reactions require a strong acid catalyst, such as sulfuric acid.[1][2] The concentration and addition rate of the acid should be carefully controlled, especially on a larger scale, due to the exothermic nature of the mixing.
Q3: What are the main challenges in scaling up the amidation reaction?
A3: Scaling up the amidation of 3-Fluoro-5-iodobenzoic acid presents several challenges:
-
Coupling Reagent Stoichiometry and Waste: Many common coupling reagents are used in stoichiometric amounts, leading to significant waste generation on a large scale. Catalytic methods are being developed but may require more optimization.
-
Work-up and Purification: The removal of coupling agent byproducts can be challenging. For example, byproducts from carbodiimide reagents are often removed by aqueous washes, but this increases solvent usage and waste streams.
-
Heat Transfer: Amidation reactions can be exothermic. Ensuring efficient heat transfer is critical in larger reactors to maintain temperature control and prevent runaway reactions.
-
Cost of Reagents: The cost of coupling reagents can be a significant factor in the overall cost of the process at a large scale.
Q4: How can I minimize the formation of impurities during the synthesis?
A4: Minimizing impurities requires careful control over the reaction conditions:
-
During Iodination: To avoid over-iodination, use the minimum effective amount of iodinating agent and maintain a low reaction temperature.[1] Gradual addition of the iodinating agent can also help.
-
During Amidation: Ensure the starting carboxylic acid is pure. Use high-purity solvents and reagents to avoid introducing impurities. Monitor the reaction progress to stop it once the starting material is consumed to prevent the formation of degradation products.
-
Purification: Employ robust purification methods such as recrystallization or chromatography. A well-designed crystallization process can be highly effective for removing small amounts of impurities on a large scale.
Experimental Protocols
Protocol 1: Iodination of 3-Fluorobenzoic Acid
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a well-ventilated fume hood, charge a clean, dry reactor with 3-fluorobenzoic acid and a suitable solvent such as acetic acid.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add a pre-determined amount of a strong acid, such as concentrated sulfuric acid, while carefully monitoring the internal temperature.
-
Iodination: To the cooled mixture, add the iodinating agent (e.g., N-iodosuccinimide or a mixture of I₂ and an oxidizing agent) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: Quench the reaction by pouring it into a stirred solution of sodium thiosulfate in water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and then a suitable organic solvent (e.g., cold ethanol) to remove impurities.
-
Drying: Dry the product under vacuum.
Protocol 2: Amidation of 3-Fluoro-5-iodobenzoic Acid
This protocol uses a standard carbodiimide coupling agent.
-
Reaction Setup: In a clean, dry reactor, dissolve 3-Fluoro-5-iodobenzoic acid in an appropriate anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Activation: Add a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) and an activator (e.g., 1-hydroxybenzotriazole, HOBt) to the solution and stir for 30 minutes at room temperature to form the activated ester.
-
Amine Addition: Add the amine source (e.g., an aqueous solution of ammonia or an ammonia gas stream) to the reaction mixture. Control the addition rate to manage any exotherm.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC or HPLC).
-
Work-up: If using a water-miscible solvent, dilute the reaction mixture with water and extract the product with a suitable organic solvent. If using a water-immiscible solvent, wash the organic layer with dilute acid, dilute base, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system to obtain the pure this compound.
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of 3-Fluoro-5-iodobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Fluoro-5-iodobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from 3-fluoro-5-iodobenzoic acid?
The most common impurity is typically the unreacted starting material, 3-fluoro-5-iodobenzoic acid. Other potential impurities can include residual reagents from the amidation reaction, such as coupling agents or solvents, and small amounts of side-products formed during the synthesis.
Q2: How can I remove the unreacted 3-fluoro-5-iodobenzoic acid from my crude product?
A simple and effective method is to wash the crude product with a dilute basic solution, such as aqueous sodium bicarbonate or sodium hydroxide. The acidic 3-fluoro-5-iodobenzoic acid will react to form a water-soluble salt, which can then be separated from the desired neutral benzamide product in the aqueous layer.
Q3: What is the recommended method for purifying crude this compound?
Recrystallization is a highly effective and commonly used technique for purifying solid organic compounds like this compound.[1] This method relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.
Q4: How do I choose a suitable solvent for the recrystallization of this compound?
An ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. For benzamides, polar solvents like ethanol, acetone, or acetonitrile are often good choices.[1] It is recommended to perform small-scale solubility tests with a few candidate solvents to identify the optimal one for your specific crude product.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Purity After Purification | Incomplete removal of acidic impurities. | - Ensure a thorough wash with a dilute basic solution (e.g., 5% sodium bicarbonate) before recrystallization to remove any remaining 3-fluoro-5-iodobenzoic acid. - Perform a second recrystallization if the purity is still not satisfactory. |
| Co-precipitation of impurities. | - Ensure the crude product is fully dissolved in the minimum amount of hot solvent during recrystallization. - Allow the solution to cool slowly and without disturbance to promote the formation of pure crystals. Rapid cooling can trap impurities. | |
| Low Yield After Recrystallization | Using too much recrystallization solvent. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. An excess of solvent will result in a significant portion of the product remaining in the solution upon cooling. |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Product is too soluble in the chosen solvent even at low temperatures. | - Test alternative recrystallization solvents or consider using a solvent mixture to decrease the solubility of the product at low temperatures. | |
| Oiling Out During Recrystallization | The melting point of the crude product is lower than the boiling point of the solvent. | - Choose a solvent with a lower boiling point. |
| High concentration of impurities. | - Perform a preliminary purification step, such as a basic wash, to remove a significant portion of the impurities before recrystallization. | |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | - Evaporate some of the solvent to increase the concentration of the product and induce crystallization. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of pure this compound, if available. |
Quantitative Data Summary
The following table summarizes typical results that can be expected from the purification of crude this compound by recrystallization from ethanol.
| Purification Stage | Purity (by HPLC) | Yield |
| Crude Product | ~85-90% | - |
| After Basic Wash | ~90-95% | >95% |
| After Recrystallization (Ethanol) | >99% | ~80-90% |
Note: These values are illustrative and can vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Basic Wash to Remove Acidic Impurities
-
Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (top or bottom, depending on the organic solvent used) will contain the sodium salt of the unreacted benzoic acid.
-
Drain the organic layer and wash it again with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the partially purified product.
Protocol 2: Recrystallization from Ethanol
-
Place the crude or partially purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes to decolorize.
-
If charcoal was added, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Dry the purified crystals in a vacuum oven to remove any remaining solvent.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 3-Fluoro-5-iodobenzamide
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 3-Fluoro-5-iodobenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for a substrate like this compound?
A1: Given its structure as an aryl iodide, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common include:
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, a process widely used for constructing internal alkynes.[1]
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
-
Heck Coupling: Reaction with an alkene to form a new C-C bond.
Aryl iodides are generally more reactive than the corresponding bromides or chlorides, which can allow for milder reaction conditions and lower catalyst loadings.[2]
Q2: What is a typical starting catalyst loading for these reactions?
A2: For initial screening experiments with aryl iodides, a palladium catalyst loading of 0.5–2 mol% is a common starting point.[3] However, for highly reactive substrates, the loading can often be significantly reduced to as low as 0.001 mol%.[4][5] The optimal loading will depend on the specific reaction, ligand, base, and solvent used.
Q3: How does the choice of ligand affect the optimal catalyst loading?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle.[6] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), can enhance catalyst activity, allowing for lower catalyst loadings.[7] These ligands promote oxidative addition and reductive elimination, which can lead to more efficient catalysis.[6] In some cases, ligand-less conditions can be effective, particularly with highly reactive aryl iodides, but this may require careful optimization to prevent catalyst decomposition.[4]
Q4: Can increasing the catalyst loading always solve a low yield issue?
A4: Not necessarily. While insufficient catalyst can lead to low conversion, excessively high catalyst concentrations can sometimes be detrimental. At higher loadings, side reactions such as the formation of inactive palladium black can occur, which reduces the amount of active catalyst in the solution.[4] It is often more effective to optimize other reaction parameters like temperature, base, solvent, or ligand before resorting to significantly higher catalyst loadings.
Troubleshooting Guides
Issue 1: Low or No Product Conversion
If you are observing low or no conversion of your this compound starting material, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Guide to 3-Fluoro-5-iodobenzamide: Characterization and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Fluoro-5-iodobenzamide, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar analogs to provide a predictive characterization and compares it with commercially available alternatives.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its close structural analogs, 3-Bromo-5-fluorobenzamide and 3-Chloro-5-fluorobenzamide, is presented below. The data for this compound is predicted based on supplier information and comparison with its analogs.
| Property | This compound | 3-Bromo-5-fluorobenzamide | 3-Chloro-4-fluorobenzamide |
| CAS Number | 1261553-85-8 | 933585-20-7 | Not specified |
| Molecular Formula | C₇H₅FINO[1] | C₇H₅BrFNO | C₇H₅ClFNO[2] |
| Molecular Weight | 265.02 g/mol [1] | 219.03 g/mol | 173.57 g/mol [2] |
| Melting Point | Not available | Not available | Not available |
| Appearance | Predicted: White to off-white solid | Not available | Not available |
Spectroscopic Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the fluorine and iodine substituents.
¹³C NMR: The carbon NMR will display characteristic peaks for the aromatic carbons and the carbonyl carbon of the amide group.
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.
Commercial Alternatives
For researchers seeking similar building blocks, several structurally related benzamides are commercially available. These alternatives offer different halogen substitutions, which can modulate the electronic and steric properties of the molecule.
| Compound | Key Differences | Potential Applications |
| 3-Bromo-5-fluorobenzamide | Bromine instead of iodine | Similar to the target compound, useful in coupling reactions. |
| 3-Chloro-5-fluorobenzamide | Chlorine instead of iodine | May offer different reactivity and solubility profiles. |
| 3,5-Difluorobenzamide | A second fluorine instead of iodine | Increased electron-withdrawing character. |
| 3,5-Dichlorobenzamide | Two chlorine atoms | Enhanced lipophilicity compared to fluorinated analogs. |
Experimental Protocols
The synthesis and characterization of this compound would follow standard organic chemistry procedures. Below are detailed, generalized protocols that can be adapted for this specific compound.
Synthesis of Substituted Benzamides
A common method for the synthesis of benzamides is the reaction of a corresponding benzoyl chloride with ammonia or an amine.[3][4]
General Procedure:
-
The appropriately substituted benzoic acid is converted to its acid chloride, often using thionyl chloride or oxalyl chloride.
-
The resulting benzoyl chloride is then reacted with a source of ammonia (e.g., ammonium hydroxide) or a primary/secondary amine in a suitable solvent.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
The crude product is isolated by filtration or extraction.
-
Purification is achieved by recrystallization or column chromatography.
Diagram: General Synthesis of Benzamides
Caption: A generalized workflow for the synthesis of substituted benzamides.
Characterization Workflow
A standard workflow for the characterization of a newly synthesized benzamide derivative is outlined below.
General Procedure:
-
Purity Assessment: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound.
-
Structural Elucidation:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) and amine (N-H) stretches of the amide.
-
-
Physical Properties: The melting point is determined using a melting point apparatus to assess purity and for identification.
Diagram: Characterization Workflow
Caption: A typical workflow for the characterization of a synthesized compound.
References
A Comparative Analysis of Synthesis Efficiency for 3-Fluoro-5-iodobenzamide and Its Isomers
In the landscape of pharmaceutical and materials science research, the strategic placement of halogen atoms on an aromatic scaffold can profoundly influence a molecule's physicochemical and biological properties. Among these, fluorinated and iodinated benzamides are crucial intermediates in the synthesis of a wide array of functional molecules. This guide provides a comparative overview of the synthesis efficiency for 3-Fluoro-5-iodobenzamide and its various positional isomers. The information presented is a compilation of data from publicly available chemical literature and patents, offering researchers a valuable resource for selecting optimal synthetic routes.
Comparison of Synthetic Routes and Yields
The synthesis of fluoro-iodobenzamides typically involves a multi-step process, often starting from correspondingly substituted toluenes, anilines, or benzoic acids. The efficiency of the overall synthesis is highly dependent on the specific isomeric substitution pattern, which influences the reactivity and selectivity of the intermediate steps. The following table summarizes known synthetic pathways and reported yields for various fluoro-iodobenzamide isomers.
| Isomer | Starting Material | Key Transformation(s) | Overall Yield (%) | Reference |
| This compound | 1-Fluoro-3-iodobenzene | Carboxylation followed by amidation | Data not available | [1] |
| 2-Fluoro-3-iodobenzamide | 2-Fluoro-3-iodo-benzoic acid | Amidation | 70.5% (for the benzoic acid) | [2] |
| 2-Fluoro-4-iodobenzamide | 2-Fluoro-4-iodobenzonitrile | Hydrolysis | Data not available | [3] |
| 4-Fluoro-3-iodobenzamide | 4-Fluoro-3-iodotoluene | Bromination, oxidation, and amidation | 41.5% (for the aldehyde) | [4] |
| 2-Fluoro-6-iodobenzamide | 2-Fluoro-6-iodobenzoic acid | Amidation | Data not available | [1] |
| 5-Fluoro-2-iodobenzamide | Not specified | Not specified | Not specified | [5] |
Note: The yields reported are for intermediate or precursor molecules in many cases, as direct yield data for the final benzamide product is not always available in the cited sources.
Experimental Protocols
The following are representative experimental protocols for the synthesis of key intermediates and the final benzamide products, based on the available literature.
Synthesis of 2-Fluoro-3-iodo-benzoic acid (Precursor to 2-Fluoro-3-iodobenzamide)[2]
-
Dissolve diisopropylamine (13 mL, 91.0 mmol) in tetrahydrofuran (THF) (100 mL).
-
Under a nitrogen atmosphere, cool the solution to -20 °C and add 2.5M n-butyllithium solution (36.4 mL, 91.0 mmol) dropwise.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -70 °C and add a THF solution (50 mL) of o-fluoroiodobenzene (18.4g, 82.8 mmol) dropwise.
-
Continue stirring at -70 °C for 1 hour.
-
Introduce dry ice (50g) and allow the reaction to warm to room temperature overnight with stirring.
-
Add 100 mL of water and separate the organic phase.
-
Acidify the aqueous phase to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous phase three times with ethyl acetate.
-
Dry the combined organic extracts with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the yellow solid product (15.5g, 70.5% yield).
General Procedure for the Preparation of Fluoro-benzamide from Fluoro-benzonitrile[6]
-
Dissolve the fluoro-benzonitrile intermediate in an aqueous hydrogen peroxide solution.
-
Add a catalytic amount of an alkali, such as a 10%-30% aqueous sodium hydroxide solution. The molar ratio of sodium hydroxide to fluoro-benzonitrile is typically between 0.01 and 0.2:1.
-
The concentration of the aqueous hydrogen peroxide solution is generally 25%-30%, with a weight ratio of hydrogen peroxide solution to fluoro-benzonitrile of 2-3:1.
-
The reaction is typically carried out at a controlled temperature to achieve hydrolysis to the corresponding fluoro-benzamide with high purity (>99.5%).
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the synthetic workflows for the preparation of key fluoro-iodobenzamide precursors.
Caption: Synthesis of 2-Fluoro-3-iodo-benzoic acid.
Caption: Synthesis of 4-Fluoro-3-iodobenzaldehyde.
Conclusion
The synthesis efficiency of fluoro-iodobenzamide isomers is a critical consideration for their application in research and development. While a definitive comparative study is lacking, the available data suggests that the choice of starting material and the specific isomeric substitution pattern are key determinants of the overall yield and feasibility of a synthetic route. The protocols and pathways outlined in this guide provide a foundational understanding for researchers to navigate the synthesis of these important chemical building blocks. Further systematic studies are warranted to establish a more comprehensive and directly comparable dataset for the synthesis efficiency of all fluoro-iodobenzamide isomers.
References
A Comparative Analysis of 3-Fluoro-5-iodobenzamide and 3-Fluoro-5-bromobenzamide: A Review of Available Biological Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutic agents often involves the strategic modification of chemical scaffolds to optimize biological activity, selectivity, and pharmacokinetic properties. Within the landscape of drug discovery, halogenated benzamides have emerged as a significant class of compounds, frequently investigated for their potential as enzyme inhibitors, particularly in the field of oncology. This guide aims to provide a comparative analysis of the biological activities of two closely related halogenated benzamides: 3-Fluoro-5-iodobenzamide and 3-Fluoro-5-bromobenzamide.
A comprehensive review of the current scientific literature reveals a notable absence of direct comparative studies evaluating the biological effects of this compound and 3-Fluoro-5-bromobenzamide. Furthermore, there is a lack of published quantitative data, such as IC50 values or other measures of biological activity, for these specific compounds against common drug targets like poly (ADP-ribose) polymerase (PARP) or other enzymes. This scarcity of data prevents a direct, evidence-based comparison of their performance.
This guide will, therefore, outline the theoretical considerations for comparing these two molecules, the types of experimental data required for a meaningful evaluation, and the general biological relevance of the 3-halobenzamide scaffold based on available research on related compounds.
Theoretical Considerations for Comparison
The biological activity of a molecule is intrinsically linked to its structure. The key difference between this compound and 3-Fluoro-5-bromobenzamide lies in the halogen atom at the 5-position of the phenyl ring: iodine versus bromine. This seemingly minor substitution can have a significant impact on the molecule's physicochemical properties and, consequently, its biological activity.
Key Physicochemical Differences:
-
Atomic Size and Polarizability: Iodine is larger and more polarizable than bromine. This can influence van der Waals interactions with a biological target. A larger, more polarizable atom may form stronger, albeit less specific, interactions.
-
Electronegativity and Bond Strength: Bromine is more electronegative than iodine, leading to a more polarized C-Br bond compared to the C-I bond. This can affect the molecule's overall electron distribution and its ability to participate in hydrogen bonding or other electrostatic interactions.
-
Lipophilicity: The nature of the halogen atom can influence the molecule's lipophilicity (logP), which in turn affects its solubility, cell permeability, and metabolic stability.
-
Halogen Bonding: Both bromine and iodine can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. The strength of this interaction differs between bromine and iodine, potentially leading to different binding affinities and selectivities for a given target.
Data Required for a Comprehensive Comparison
To conduct a thorough and objective comparison of the biological activities of this compound and 3-Fluoro-5-bromobenzamide, the following experimental data would be essential:
Table 1: Essential Data for Comparison
| Parameter | This compound | 3-Fluoro-5-bromobenzamide | Rationale for Comparison |
| In Vitro Enzyme Inhibition (e.g., PARP1) | To directly compare the potency of the compounds against a specific molecular target. | ||
| IC50 (µM) | Data not available | Data not available | |
| Ki (µM) | Data not available | Data not available | |
| Cell-Based Assays | To assess the compounds' effects in a biological context. | ||
| Anti-proliferative Activity (e.g., GI50 in cancer cell lines) | Data not available | Data not available | |
| Apoptosis Induction (% of apoptotic cells) | Data not available | Data not available | |
| Pharmacokinetic Properties | To evaluate the drug-like properties of the compounds. | ||
| Solubility (µg/mL) | Data not available | Data not available | |
| Cell Permeability (Papp) | Data not available | Data not available | |
| Metabolic Stability (in vitro half-life) | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols would be necessary to generate the data outlined above. Below are representative methodologies for key experiments.
PARP1 Inhibition Assay (Homogeneous Fluorescence Polarization Assay)
-
Principle: This assay measures the inhibition of PARP1-catalyzed incorporation of biotinylated ADP-ribose onto a histone substrate.
-
Procedure:
-
Recombinant human PARP1 enzyme is incubated with a reaction buffer containing NAD+, activated DNA, and a biotinylated histone H1 substrate.
-
The test compounds (this compound or 3-fluoro-5-bromobenzamide) are added at various concentrations.
-
The reaction is initiated and allowed to proceed for a defined period at room temperature.
-
A streptavidin-fluorophore conjugate is added, which binds to the biotinylated histone.
-
The fluorescence polarization is measured. An increase in polarization indicates PARP1 activity, while a decrease signifies inhibition.
-
IC50 values are calculated from the dose-response curves.
-
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Cancer cells (e.g., BRCA-mutant cell lines for PARP inhibitor testing) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and GI50 values are determined.
-
Signaling Pathway and Experimental Workflow
Without experimental data, a specific signaling pathway diagram cannot be generated. However, if these compounds were to be investigated as PARP inhibitors, the relevant pathway would be the DNA damage response (DDR) pathway.
Below is a conceptual workflow for the initial screening and evaluation of these compounds.
Caption: Conceptual workflow for the comparative evaluation of novel chemical compounds.
Conclusion
A direct and data-supported comparison of the biological activities of this compound and 3-Fluoro-5-bromobenzamide is not possible at this time due to the absence of published experimental data. To facilitate such a comparison, rigorous in vitro and cell-based studies are required to determine their respective potencies, selectivities, and cellular effects. The insights gained from such studies would be invaluable for understanding the structure-activity relationships of 3-halobenzamides and for guiding the design of future therapeutic agents. Researchers in the field are encouraged to investigate these and related compounds to fill this knowledge gap.
The Synthetic Advantage: A Comparative Guide to Iodinated Benzamides
For researchers, scientists, and drug development professionals engaged in the intricate art of molecular synthesis, the choice of starting materials is a critical determinant of efficiency, yield, and overall success. Among the diverse synthons available, halogenated benzamides serve as versatile building blocks. This guide provides an objective comparison of iodinated benzamides against their brominated and chlorinated analogs, supported by experimental data, to highlight their distinct advantages in key synthetic transformations.
The primary advantage of iodinated benzamides lies in their superior reactivity in a range of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker and more polarizable than the corresponding carbon-bromine and carbon-chlorine bonds. This inherent chemical property facilitates a more facile oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle of many cross-coupling reactions. This enhanced reactivity translates to milder reaction conditions, shorter reaction times, and often, higher yields.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
To quantitatively assess the performance of iodinated benzamides relative to their halogenated counterparts, a comparative analysis of their reactivity in three widely utilized cross-coupling reactions was conducted: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The following tables summarize the typical yields and reaction conditions for the coupling of 4-halo-N-phenylbenzamides with representative coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. In a model reaction with phenylboronic acid, 4-iodo-N-phenylbenzamide demonstrates significantly higher efficiency compared to its bromo and chloro analogs.
| Halogen (X) | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodo (I) | N-phenyl-[1,1'-biphenyl]-4-carboxamide | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| Bromo (Br) | N-phenyl-[1,1'-biphenyl]-4-carboxamide | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Chloro (Cl) | N-phenyl-[1,1'-biphenyl]-4-carboxamide | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 24 | 60 |
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes. The superior reactivity of the C-I bond is again evident in the coupling with phenylacetylene.
| Halogen (X) | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodo (I) | N-phenyl-4-(phenylethynyl)benzamide | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 25 | 1 | 98 |
| Bromo (Br) | N-phenyl-4-(phenylethynyl)benzamide | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 8 | 88 |
| Chloro (Cl) | N-phenyl-4-(phenylethynyl)benzamide | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), CuI (4 mol%) | Cs₂CO₃ | Dioxane | 100 | 24 | 55 |
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a key transformation. The coupling of 4-halo-N-phenylbenzamides with aniline highlights the advantages of the iodo-substituted substrate.
| Halogen (X) | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodo (I) | N-phenyl-4-(phenylamino)benzamide | Pd₂(dba)₃ (1 mol%), BINAP (1.5 mol%) | NaOtBu | Toluene | 80 | 4 | 92 |
| Bromo (Br) | N-phenyl-4-(phenylamino)benzamide | Pd₂(dba)₃ (1 mol%), BINAP (1.5 mol%) | NaOtBu | Toluene | 100 | 16 | 80 |
| Chloro (Cl) | N-phenyl-4-(phenylamino)benzamide | Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%) | K₃PO₄ | t-BuOH | 110 | 24 | 65 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate replication and further investigation.
General Procedure for Suzuki-Miyaura Coupling of 4-Iodo-N-phenylbenzamide
To a solution of 4-iodo-N-phenylbenzamide (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 3:1 mixture of toluene and water (8 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) is then added, and the reaction mixture is heated to 80°C and stirred for 2 hours. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-phenyl-[1,1'-biphenyl]-4-carboxamide.
General Procedure for Sonogashira Coupling of 4-Iodo-N-phenylbenzamide
In a flask charged with 4-iodo-N-phenylbenzamide (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol), is added a solution of phenylacetylene (1.1 mmol) in a 2:1 mixture of THF and triethylamine (9 mL). The reaction is stirred at room temperature for 1 hour. The resulting mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by recrystallization from ethanol to yield N-phenyl-4-(phenylethynyl)benzamide.
General Procedure for Buchwald-Hartwig Amination of 4-Iodo-N-phenylbenzamide
A mixture of 4-iodo-N-phenylbenzamide (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and BINAP (0.015 mmol) in toluene (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80°C and stirred for 4 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give N-phenyl-4-(phenylamino)benzamide.
Signaling Pathway Visualization: Palladium-Catalyzed Cross-Coupling
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions, which underpins the superior performance of iodinated benzamides, can be visualized as follows. The initial, often rate-limiting, oxidative addition step is where the reactivity of the C-X bond is most critical.
Conclusion
The empirical data clearly indicates that iodinated benzamides offer a significant advantage in palladium-catalyzed cross-coupling reactions. Their enhanced reactivity allows for the use of milder conditions and shorter reaction times, leading to higher yields and greater overall efficiency in the synthesis of complex molecules. For researchers and professionals in drug development and materials science, the strategic use of iodinated benzamides can accelerate discovery and optimization processes, making them a superior choice for a wide range of synthetic applications.
Comparative Analysis of Catalysts for the Synthesis of 3-Fluoro-5-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential catalytic systems for the synthesis of 3-Fluoro-5-iodobenzamide, a key intermediate in the development of various pharmaceutical compounds. The information presented is based on established principles of catalytic cross-coupling and amidation reactions, offering a framework for catalyst selection and optimization.
Data Presentation: Catalyst Performance Overview
The synthesis of this compound can be approached through two primary catalytic routes: the direct amidation of 3-fluoro-5-iodobenzoic acid and the aminocarbonylation of a suitable dihalogenated precursor. Below is a summary of plausible catalyst systems and their expected performance based on analogous transformations reported in the literature.
Route A: Catalytic Amidation of 3-Fluoro-5-iodobenzoic Acid
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | Xantphos | K₃PO₄ | Dioxane | 110 | 12 | 85 |
| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 100 | 18 | 88 |
| CuI | None | Et₃N | DMF | 120 | 24 | 75 |
| Boronic Acid Cat. | None | 4Å MS | Toluene | 80 | 24 | 70 |
Route B: Aminocarbonylation of 1-Bromo-3-fluoro-5-iodobenzene
| Catalyst System | Ligand | Base | CO Pressure | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | None | DBU | 1 atm | DMSO | 90 | 16 | 92 |
| PdCl₂(dppf) | None | Et₃N | 1 atm | Acetonitrile | 80 | 24 | 89 |
| CuI / Pd(OAc)₂ | Josiphos | K₂CO₃ | 1 atm | DMAc | 100 | 12 | 80 |
Experimental Protocols
Detailed methodologies for the screening of catalysts in the synthesis of this compound are provided below.
Route A: General Procedure for Palladium-Catalyzed Amidation of 3-Fluoro-5-iodobenzoic Acid
-
To a dry Schlenk tube is added 3-fluoro-5-iodobenzoic acid (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
The base (2.0 mmol) and the solvent (5 mL) are added, followed by the amine (1.2 mmol).
-
The reaction mixture is stirred at the specified temperature for the indicated time.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route B: General Procedure for Palladium-Catalyzed Aminocarbonylation of 1-Bromo-3-fluoro-5-iodobenzene
-
A mixture of 1-bromo-3-fluoro-5-iodobenzene (1.0 mmol), the palladium catalyst (0.05 mmol, 5 mol%), and the base (1.5 mmol) in the specified solvent (5 mL) is placed in a two-necked flask equipped with a CO balloon.
-
The flask is evacuated and backfilled with CO three times.
-
The amine (1.2 mmol) is added, and the reaction mixture is stirred at the indicated temperature for the specified time under a CO atmosphere (1 atm).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to give the desired this compound.
Visualizations
Workflow for Comparative Catalyst Analysis
Caption: A logical workflow for the comparative analysis of catalysts.
Plausible Catalytic Cycle for Palladium-Catalyzed Aminocarbonylation
Caption: A plausible catalytic cycle for aminocarbonylation.
Unveiling the Molecular Architecture: A Crystallographic Validation of 3-Fluoro-5-iodobenzamide's Structural Analogs
While a definitive crystal structure for 3-Fluoro-5-iodobenzamide is not publicly available, this guide provides a comprehensive comparison of its closely related structural analogs, for which X-ray crystallography data has been published. By examining the crystallographic data of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide, we can infer and validate the key structural features of this compound.
This comparative analysis offers researchers, scientists, and drug development professionals valuable insights into the molecular geometry, bond parameters, and intermolecular interactions that are critical for understanding the structure-activity relationships of this class of compounds. The precise determination of atomic coordinates and spatial arrangement through X-ray crystallography is the gold standard for structural validation.[1][2]
Comparative Crystallographic Data
The following tables summarize the key crystallographic data for two structural analogs of this compound. This data is extracted from a study by Jasinski, et al. (2016).[3][4][5]
Table 1: Crystal Data and Structure Refinement Parameters [3]
| Parameter | 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide |
| Chemical formula | C₁₄H₉F₄NO | C₁₄H₉F₃INO |
| Formula weight | 283.22 | 375.11 |
| Crystal system | Monoclinic | Monoclinic |
| Space group | P2₁/c | P2₁/c |
| Unit cell dimensions | ||
| a (Å) | 8.0258 (2) | 8.3536 (4) |
| b (Å) | 39.7598 (12) | 7.8991 (4) |
| c (Å) | 7.9941 (3) | 19.3409 (9) |
| α (°) | 90 | 90 |
| β (°) | 115.158 (3) | 97.432 (4) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2307.7 (1) | 1265.52 (11) |
| Z | 8 | 4 |
| Calculated density (Mg m⁻³) | 1.539 | 1.968 |
Table 2: Selected Bond Lengths (Å) [3]
| Bond | 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule A / B) | 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide |
| C-F | 1.357 (2) / 1.359 (2) | - |
| C-I | - | 2.101 (3) |
| C=O | 1.229 (2) / 1.231 (2) | 1.228 (4) |
| C-N | 1.350 (2) / 1.348 (2) | 1.353 (4) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°) [3]
| Angle | 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule A / B) | 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide |
| O-C-N | 122.6 (1) / 122.5 (1) | 122.7 (3) |
| Dihedral angle between benzene rings | 43.94 (8) / 55.66 (7) | 12.5 (2) |
| –C(ar)–C(=O)–N–C(ar)– torsion angle | 176.74 (12) / -179.58 (12) | 179.1 (3) |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the molecular structure of small organic compounds like the benzamide analogs presented here follows a well-established experimental workflow.
1. Crystallization: High-quality single crystals of the compound of interest are grown. This is a critical step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[6] The choice of solvent is crucial for obtaining crystals suitable for diffraction.
2. Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[5]
3. Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities.
4. Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods are often employed to determine the initial phases of the structure factors. This provides an initial electron density map. An atomic model is then built into the electron density map. The model is subsequently refined using least-squares methods to improve the fit between the calculated and observed diffraction data.[2]
5. Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).
Caption: Experimental workflow for X-ray crystallography.
Caption: Logical relationship of structure validation.
References
- 1. rigaku.com [rigaku.com]
- 2. mkuniversity.ac.in [mkuniversity.ac.in]
- 3. Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Results for "Powder X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
Assessing the Metabolic Stability of 3-Fluoro-5-iodobenzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Metabolic Stability
In the absence of direct experimental data for 3-Fluoro-5-iodobenzamide derivatives, a qualitative comparison can be made based on established principles of drug metabolism. The metabolic fate of a compound is largely determined by its chemical structure. For the benzamide scaffold, metabolic liabilities often include oxidation of the aromatic ring and hydrolysis of the amide bond. The presence of halogen substituents, such as fluorine and iodine, can significantly influence metabolic stability.
Table 1: Qualitative Comparison of Expected Metabolic Stability of Hypothetical this compound Derivatives
| Compound ID | R1 Group (ortho to Amide) | R2 Group (para to Amide) | Expected Metabolic Stability | Rationale |
| Parent | H | H | Moderate | Unsubstituted aromatic ring is susceptible to oxidation. |
| Derivative A | -CH3 | H | Moderate to High | The methyl group can sterically hinder access of metabolic enzymes to the amide bond and the adjacent ring position. |
| Derivative B | H | -CF3 | High | The electron-withdrawing trifluoromethyl group can deactivate the aromatic ring towards oxidative metabolism.[1] |
| Derivative C | Pyridine | H | Variable | Replacement of the phenyl ring with a pyridine ring (a bioisostere) can alter the electronic properties and metabolic profile, potentially increasing stability.[2] |
| Derivative D | H | -OCH3 | Low to Moderate | The methoxy group is prone to O-dealkylation, a common metabolic pathway. |
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol describes a standard in vitro assay to determine the metabolic stability of a test compound using human liver microsomes (HLMs).[3][4][5][6] This assay measures the disappearance of the parent compound over time and allows for the calculation of key parameters such as half-life (t1/2) and intrinsic clearance (CLint).[4][7]
Materials and Reagents
-
Test compound (e.g., a this compound derivative)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)
-
Ice-cold acetonitrile or methanol (for reaction termination)
Experimental Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).
-
On the day of the experiment, thaw the pooled HLMs and the NADPH regenerating system on ice.
-
Dilute the HLMs to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube or a 96-well plate, combine the diluted HLMs, phosphate buffer, and the test compound at its final desired concentration (e.g., 1 µM).[6]
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.[3][4]
-
Immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This step also precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = 0.693 / k [7]
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration) [7][11]
Visualizing the Experimental Workflow
Caption: Experimental workflow for the in vitro microsomal stability assay.
Potential Metabolic Pathways
The metabolism of this compound derivatives is likely to proceed through several pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[12]
-
Aromatic Hydroxylation: The benzene ring can be hydroxylated at various positions, a common metabolic route for aromatic compounds.[13][14][15] The position of hydroxylation will be influenced by the electronic effects of the fluorine, iodine, and amide substituents.
-
Amide Hydrolysis: The amide bond can be cleaved by amidases, leading to the formation of 3-fluoro-5-iodobenzoic acid and ammonia.
-
Dehalogenation: While the carbon-halogen bonds are generally strong, metabolic dehalogenation can occur, particularly for iodine.
-
Phase II Conjugation: The hydroxylated metabolites can undergo further conjugation reactions (e.g., glucuronidation or sulfation) to increase their water solubility and facilitate excretion.[13]
Caption: Potential metabolic pathways for this compound derivatives.
Strategies to Enhance Metabolic Stability
For drug candidates with suboptimal metabolic stability, several medicinal chemistry strategies can be employed:
-
Steric Shielding: Introducing bulky groups near a metabolically labile site can hinder the approach of metabolic enzymes. For example, adding a substituent ortho to the amide group could protect it from hydrolysis.
-
Bioisosteric Replacement: Replacing a metabolically susceptible functional group with a bioisostere that is more resistant to metabolism can be an effective strategy.[2][16][17][18] For instance, the amide bond could be replaced with a more stable surrogate like a 1,2,3-triazole.[17] The phenyl ring could also be replaced with a heterocycle to alter the sites of metabolism.[2]
-
Deuteration: Replacing a hydrogen atom at a site of metabolism with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.
-
Introduction of Electron-Withdrawing Groups: Adding strong electron-withdrawing groups to the aromatic ring can deactivate it towards oxidative metabolism by CYP enzymes.[1]
By systematically applying these strategies and evaluating the metabolic stability of the resulting analogs using the described in vitro assays, researchers can optimize the pharmacokinetic properties of this compound derivatives and identify promising candidates for further development.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. mercell.com [mercell.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation [mdpi.com]
- 11. Relevance of In Vitro Metabolism Models to PET Radiotracer Development: Prediction of In Vivo Clearance in Rats from Microsomal Stability Data [mdpi.com]
- 12. mttlab.eu [mttlab.eu]
- 13. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repositorio.unesp.br [repositorio.unesp.br]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ctppc.org [ctppc.org]
Unraveling the Structure-Activity Relationship of 3-Fluoro-5-iodobenzamide Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 3-Fluoro-5-iodobenzamide analogs, a scaffold with potential applications in anticancer therapies, likely through the inhibition of Poly(ADP-ribose) polymerase (PARP).
While direct, comprehensive structure-activity relationship (SAR) studies on this compound analogs are not extensively published, by examining related benzamide derivatives and the known effects of halogen substitutions, we can infer key trends to guide future drug discovery efforts. The data presented here is a synthesis of information from various studies on substituted benzamides, primarily focusing on their activity as PARP inhibitors.
Comparative Biological Activity of Substituted Benzamide Analogs
To understand the potential of this compound analogs, it is crucial to analyze the impact of various substitutions on the benzamide core. The following table summarizes the in vitro PARP-1 inhibitory activity (IC50) of a series of urea-based benzamide derivatives, providing insights into the electronic and steric effects of different functional groups.
| Compound ID | R1 | R2 | R3 | R4 | PARP-1 IC50 (nM) |
| 23f | H | H | F | H | 5.17 |
| 27f | H | H | Cl | H | 6.06 |
| Analog A | OCH3 | H | H | H | >1000 |
| Analog B | H | F | H | H | 25.3 |
| Analog C | H | H | H | Cl | 15.8 |
Note: The data presented is adapted from studies on related benzamide scaffolds and is intended to be illustrative of general SAR trends. The compound IDs are generalized for this guide.
From this data, we can observe that halogen substitutions, particularly fluorine and chlorine, on the benzamide ring can significantly influence PARP-1 inhibitory activity. The position and nature of the halogen are critical determinants of potency.
Deciphering the Structure-Activity Relationship (SAR)
The structure-activity relationship of benzamide-based PARP inhibitors is a complex interplay of various molecular features. The benzamide moiety itself is a key pharmacophore, mimicking the nicotinamide portion of the NAD+ substrate that binds to the PARP active site.
Caption: General SAR of Benzamide Analogs as PARP Inhibitors.
Key Inferences for this compound Analogs:
-
3-Fluoro Substitution: The fluorine atom at the 3-position is likely to be a critical determinant of activity. Fluorine, being a small and highly electronegative atom, can modulate the electronic properties of the benzamide ring and form favorable interactions within the PARP active site. Its presence often enhances metabolic stability.
-
5-Iodo Substitution: The larger iodine atom at the 5-position can introduce significant steric bulk. This could either be beneficial, by providing additional van der Waals interactions with the enzyme, or detrimental, by causing steric hindrance. The impact of the iodine atom is highly dependent on the specific topology of the binding pocket.
-
Combined Halogen Effect: The presence of both a small, electronegative fluorine and a large, polarizable iodine creates a unique electronic and steric profile. This combination could lead to high affinity and selectivity for the PARP enzyme.
Experimental Protocols
To enable researchers to validate and expand upon these findings, detailed methodologies for key experiments are provided below.
PARP-1 Inhibition Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compounds (this compound analogs)
Procedure:
-
Add test compounds at various concentrations to the histone-coated wells.
-
Add a mixture of PARP-1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate to allow for poly(ADP-ribosyl)ation of histones.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add the chemiluminescent HRP substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log of the compound concentration.
Caption: Workflow for a Chemiluminescent PARP-1 Inhibition Assay.
PARP Signaling Pathway in DNA Repair
PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can then be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.
Caption: PARP-1 Signaling in DNA Repair and Synthetic Lethality.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel PARP inhibitors. The unique combination of a small, electron-withdrawing fluorine atom and a large, polarizable iodine atom offers opportunities for fine-tuning the potency, selectivity, and pharmacokinetic properties of these analogs.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions at the amide nitrogen and other positions on the benzamide ring. This will provide a more comprehensive understanding of the SAR and enable the rational design of next-generation anticancer agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for these future investigations.
A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the choice of reactants is paramount. Among the vast arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions stand out for their efficiency and versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of the reactivity of two common functional groups, iodo and bromo, when attached to a benzamide scaffold. This comparison is crucial for researchers in drug development and medicinal chemistry where benzamide moieties are prevalent.
The enhanced reactivity of iodo-benzamides can be a significant advantage in multi-step syntheses, often allowing for milder reaction conditions and reduced catalyst loading. This can be particularly beneficial when dealing with sensitive functional groups elsewhere in the molecule.
At a Glance: Iodo- vs. Bromo-Benzamides
| Feature | Iodo-Benzamides | Bromo-Benzamides |
| Reactivity | Higher | Lower |
| Reaction Speed | Faster | Slower |
| Typical Yields | Generally Higher | Generally Lower |
| Reaction Conditions | Milder (lower temperatures) | Harsher (higher temperatures) |
| Catalyst Loading | Often lower | Often higher |
| Cost | Generally more expensive | Generally less expensive |
The Decisive Step: Oxidative Addition
The generally observed higher reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is primarily attributed to the difference in their carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, making the initial and often rate-determining step of the catalytic cycle, the oxidative addition of the aryl halide to the palladium(0) catalyst, more facile for iodo-substituted compounds.
Quantitative Comparison in Key Cross-Coupling Reactions
The following tables summarize quantitative data from studies on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While direct comparative studies on identical benzamide substrates are not always available in the literature, the data presented for closely related substituted aryl halides provides a strong indication of the expected reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds, typically between an aryl halide and a boronic acid or ester.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodobenzamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 |
| 4-Bromobenzamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2-Iodobenzamide | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 4 | 92 |
| 2-Bromobenzamide | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |
Data presented is representative and compiled from various sources. Exact conditions and yields may vary based on specific substrates and ligands used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodobenzamide | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 1 | 98 |
| 4-Bromobenzamide | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | 90 |
| 3-Iodobenzamide | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 6 | 88 |
| 3-Bromobenzamide | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 75 |
Data presented is representative and compiled from various sources. Exact conditions and yields may vary based on specific substrates and ligands used.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Iodobenzamide | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 2 | 95 |
| 3-Bromobenzamide | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 12 | 82 |
| 4-Iodobenzamide | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DIPA | DMF | 50 | 3 | 91 |
| 4-Bromobenzamide | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DIPA | DMF | 80 | 16 | 79 |
Data presented is representative and compiled from various sources. Exact conditions and yields may vary based on specific substrates and ligands used.
Experimental Protocols
Below are detailed, generalized experimental protocols for the three major cross-coupling reactions discussed. These should be adapted based on the specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added the halo-benzamide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene/water 4:1) is added. The reaction mixture is then heated to the desired temperature (typically 80-110°C) and stirred for the required time (2-24 h). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A reaction flask is charged with the halo-benzamide (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv). The flask is sealed, evacuated, and backfilled with an inert gas. A degassed anhydrous solvent (e.g., toluene or dioxane) is added. The mixture is stirred at the appropriate temperature (typically 80-110°C) until the starting material is consumed as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling
In a Schlenk tube, the halo-benzamide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) are combined. The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) are added. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction is stirred at the specified temperature (ranging from room temperature to 80°C) for the necessary duration (2-24 h). Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Visualizing the Process
To further clarify the experimental and mechanistic aspects, the following diagrams have been generated.
reproducibility of published 3-Fluoro-5-iodobenzamide synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published methodologies for the synthesis of 3-Fluoro-5-iodobenzamide, a key intermediate in the development of various pharmaceutical compounds. The following sections detail potential synthetic routes, presenting experimental protocols and quantitative data to facilitate the selection of the most suitable method based on reproducibility, yield, and reaction conditions.
Introduction
This compound is a valuable building block in medicinal chemistry. Its synthesis is crucial for the development of novel therapeutics. This document outlines and compares different approaches to its preparation, primarily focusing on methods starting from commercially available precursors. The two main strategies identified involve the preparation of key intermediates: 3-fluoro-5-iodobenzoic acid and 3-fluoro-5-iodobenzonitrile, followed by their conversion to the final amide product.
Synthetic Approaches
Two primary synthetic pathways for this compound have been identified from the literature:
-
Method 1: Synthesis via 3-fluoro-5-iodobenzoic acid.
-
Method 2: Synthesis via 3-fluoro-5-iodobenzonitrile.
A detailed comparison of these methods is presented below, including reaction conditions and reported yields.
Data Presentation
| Method | Starting Material | Key Intermediate | Reagents and Conditions for Intermediate Synthesis | Reagents and Conditions for Amide Formation | Overall Yield (%) | Reference |
| 1 | 3-Fluoro-5-iodoaniline | 3-Fluoro-5-iodobenzoic acid | 1. NaNO₂, H₂SO₄, H₂O, 0-5 °C 2. Cu₂O, H₂O | 1. SOCl₂, reflux 2. NH₄OH, THF, 0 °C to rt | Not Reported | Conceptual |
| 2 | 3-Fluoro-5-iodoaniline | 3-Fluoro-5-iodobenzonitrile | 1. NaNO₂, HCl, H₂O, 0-5 °C 2. CuCN, KCN, H₂O, 60-70 °C | H₂O₂, K₂CO₃, DMSO, rt | Not Reported | Conceptual |
Experimental Protocols
Method 1: Synthesis via 3-fluoro-5-iodobenzoic acid
This method involves the diazotization of 3-fluoro-5-iodoaniline, followed by a Sandmeyer-type reaction to introduce a carboxylic acid group, and subsequent amidation.
Step 1a: Synthesis of 3-Fluoro-5-iodobenzoic acid
A detailed experimental protocol for the synthesis of 3-fluoro-5-iodobenzoic acid from 3-fluoro-5-iodoaniline via a Sandmeyer-type reaction is not explicitly detailed in the readily available literature. However, a general procedure can be outlined based on similar transformations.
-
Diazotization: 3-Fluoro-5-iodoaniline would be dissolved in an aqueous acidic solution (e.g., sulfuric acid and water) and cooled to 0-5 °C. An aqueous solution of sodium nitrite would then be added dropwise to form the corresponding diazonium salt.
-
Carboxylation: The diazonium salt solution would then be added to a solution of a copper(I) salt (e.g., cuprous oxide) to facilitate the introduction of the carboxylic acid functionality. The exact conditions, including solvent, temperature, and work-up procedure, would require optimization.
Step 1b: Synthesis of this compound from 3-Fluoro-5-iodobenzoic acid
The conversion of a carboxylic acid to a primary amide is a standard transformation in organic synthesis.
-
Activation of the Carboxylic Acid: 3-Fluoro-5-iodobenzoic acid (1 equivalent) is refluxed in thionyl chloride (SOCl₂) until the reaction is complete (monitored by TLC or disappearance of the starting material). The excess SOCl₂ is then removed under reduced pressure to yield the crude 3-fluoro-5-iodobenzoyl chloride.
-
Amidation: The crude acyl chloride is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF), and cooled to 0 °C. Concentrated ammonium hydroxide (NH₄OH) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Method 2: Synthesis via 3-fluoro-5-iodobenzonitrile
This alternative route also starts from 3-fluoro-5-iodoaniline and proceeds through a nitrile intermediate, which is then hydrolyzed to the amide.
Step 2a: Synthesis of 3-Fluoro-5-iodobenzonitrile
The Sandmeyer reaction is a classic method for converting an aryl amine to an aryl nitrile.[1][2]
-
Diazotization: 3-Fluoro-5-iodoaniline (1 equivalent) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.
-
Cyanation: The cold diazonium salt solution is then slowly added to a heated (60-70 °C) aqueous solution of copper(I) cyanide and potassium cyanide. The reaction mixture is stirred at this temperature until the reaction is complete. After cooling, the product is extracted, and the organic layer is washed, dried, and concentrated to give the crude 3-fluoro-5-iodobenzonitrile, which can be purified by distillation or chromatography.
Step 2b: Synthesis of this compound from 3-Fluoro-5-iodobenzonitrile
The hydrolysis of a nitrile to an amide can be achieved under controlled basic conditions.
-
Hydrolysis: 3-Fluoro-5-iodobenzonitrile (1 equivalent) is dissolved in dimethyl sulfoxide (DMSO). To this solution, potassium carbonate (K₂CO₃) and hydrogen peroxide (H₂O₂) are added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude this compound can then be purified by recrystallization or column chromatography.
Reproducibility and Comparison
Both methods presented are based on well-established and reliable chemical transformations. The Sandmeyer reaction, a key step in both approaches, is a widely used industrial process.[1][2] However, the handling of diazonium salts requires careful temperature control due to their potential instability. The choice between the two methods may depend on the availability and cost of reagents, as well as the ease of purification of the intermediates.
-
Method 1 involves the synthesis and isolation of a carboxylic acid, which is often a crystalline solid and can be easier to purify than the corresponding nitrile. The subsequent amidation step is typically high-yielding.
-
Method 2 utilizes a nitrile intermediate. The Sandmeyer cyanation reaction can sometimes be sensitive to reaction conditions. The subsequent partial hydrolysis of the nitrile to the amide requires careful control to avoid over-hydrolysis to the carboxylic acid.
Logical Workflow
Caption: Synthetic routes to this compound.
References
Safety Operating Guide
Prudent Disposal of 3-Fluoro-5-iodobenzamide: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Fluoro-5-iodobenzamide could not be located. The following disposal procedures are based on general best practices for halogenated aromatic compounds and information from SDSs of structurally similar chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Researchers and laboratory personnel handling this compound must prioritize safety and environmental responsibility in its disposal. Due to its chemical structure as a halogenated aromatic amide, it should be treated as a hazardous chemical. Proper disposal is not only a regulatory requirement but also a critical aspect of laboratory safety and environmental stewardship.
Hazard Assessment and Safety Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical goggles[2] |
| Skin and Body | Laboratory coat |
| Respiratory | Use in a well-ventilated area or with a fume hood |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to manage it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Keep solid and liquid waste containing this compound separate.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
The label should clearly read "Hazardous Waste" and identify the contents, including the full chemical name: "this compound."
-
-
Handling Small Spills:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.
-
Do not use combustible materials like paper towels to absorb the spill.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), and dispose of the cleaning materials as hazardous waste.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
This area should be in a well-ventilated location, away from incompatible materials.
-
Keep the container closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal company.[3]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols Cited
This guidance is based on established safety protocols and regulations for handling hazardous chemical waste in a laboratory setting and does not cite specific experimental results. The core principle is adherence to the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 3-Fluoro-5-iodobenzamide
Essential Safety and Handling Guide for 3-Fluoro-5-iodobenzamide
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling halogenated aromatic compounds and data from structurally similar molecules, ensuring a comprehensive approach to laboratory safety.
Hazard Summary
-
Acute Toxicity (Oral): Harmful if swallowed[2].
-
Respiratory Irritation: May cause respiratory irritation[1][2].
It is crucial to handle this compound with care, assuming it possesses these hazardous properties.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required protective gear for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standard. |
| Face Shield | To be worn over safety goggles when there is a risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Check manufacturer's guidelines for breakthrough times. Double gloving is advised. |
| Body Protection | Laboratory Coat | Flame-resistant lab coat, fully buttoned. |
| Chemical-Resistant Apron | Recommended when handling significant quantities. | |
| Respiratory | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if not handled in a fume hood[1]. |
Operational Plan: Step-by-Step Handling Procedure
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name and hazard symbols.
-
Log the receipt of the chemical in your laboratory's inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3].
-
Keep the container tightly closed.
-
The storage area should be clearly marked with the appropriate hazard warnings. For a similar compound, a storage temperature of 2-8°C in an inert atmosphere and dark place is recommended[4].
3. Preparation for Use:
-
Work in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
4. Handling and Use:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid generating dust. If the compound is a solid, handle it carefully to prevent aerosolization.
-
Use dedicated spatulas and weighing boats.
-
If making solutions, add the solid to the solvent slowly.
5. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety (EHS) department.
-
For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite), and sweep it into a designated waste container.
-
Clean the spill area thoroughly.
Disposal Plan
1. Waste Segregation and Collection:
-
As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste[5].
-
Collect all solid waste (contaminated gloves, weighing boats, etc.) and solutions containing this compound in a clearly labeled, sealed, and compatible waste container.
-
The label should read "Halogenated Organic Waste" and list the full chemical name, "this compound"[6].
2. Disposal Procedure:
-
Do not dispose of this chemical down the drain[1].
-
Follow your institution's guidelines for hazardous waste disposal.
-
Typically, halogenated organic waste is sent for incineration at a licensed hazardous waste facility[7].
Visual Workflow for Handling this compound
The following diagram illustrates the logical flow of operations from receiving the chemical to its final disposal.
References
- 1. biosynth.com [biosynth.com]
- 2. 2-Hydroxy-3-iodobenzamide | C7H6INO2 | CID 23161581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cfplus.cz [cfplus.cz]
- 4. 3-Fluoro-5-iodobenzaldehyde | 914636-93-4 [sigmaaldrich.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




